molecular formula C15H22ClN B13444933 Didesmethyl Sibutramine-d6

Didesmethyl Sibutramine-d6

Numéro de catalogue: B13444933
Poids moléculaire: 257.83 g/mol
Clé InChI: WQSACWZKKZPCHN-QYDDHRNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Didesmethyl Sibutramine-d6 is a useful research compound. Its molecular formula is C15H22ClN and its molecular weight is 257.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H22ClN

Poids moléculaire

257.83 g/mol

Nom IUPAC

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2

Clé InChI

WQSACWZKKZPCHN-QYDDHRNTSA-N

SMILES isomérique

[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)N)([2H])[2H])[2H]

SMILES canonique

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl Sibutramine-d6 is the deuterated analog of didesmethyl sibutramine (B127822), the primary active metabolite of the anorectic drug sibutramine. As a stable isotope-labeled internal standard, it plays a critical role in the quantitative analysis of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it delves into the metabolic pathway of its parent compound and the pharmacological mechanism of action of the non-deuterated active metabolite.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine, is a stable isotope-labeled compound essential for bioanalytical studies.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource(s)
Chemical Formula C₁₅H₁₆D₆ClN[2][3][4]
Molecular Weight 257.83 g/mol [1][4]
CAS Number 1189727-93-2[4]
Appearance Yellow to Orange Oil[4]
Solubility Soluble in Chloroform, Dichloromethane[2][3]
Storage Conditions Long-term storage at -20°C is recommended. May be stored at room temperature for short periods.[2][3]
Table 2: Computed Physicochemical Properties
PropertyValueSource(s)
Exact Mass 257.1817379 Da[1]
XLogP3 4.5[1]
Boiling Point (non-deuterated) 337.90 °C[5]
Density (non-deuterated) 1.072 g/cm³[5]

Synthesis and Isotopic Labeling

The synthesis of this compound involves a multi-step process that incorporates deuterium (B1214612) atoms into the cyclobutane (B1203170) ring of the sibutramine backbone, followed by demethylation. While a specific, detailed protocol for the deuterated analog is not publicly available, a general synthetic strategy can be inferred from the synthesis of sibutramine and its metabolites, combined with standard deuteration techniques.

Conceptual Synthesis Workflow

cluster_0 Standard Synthesis of Didesmethyl Sibutramine cluster_1 Deuteration Strategy A 1-(4-chlorophenyl)cyclobutanecarbonitrile B Grignard Reaction with Isobutylmagnesium Bromide A->B C 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one B->C D Reductive Amination C->D F Deuterium Exchange on Cyclobutanone Precursor C->F E N,N-Didesmethyl Sibutramine D->E H This compound D->H G Deuterated 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one F->G G->D Sibutramine Sibutramine M1 Monodesmethyl Sibutramine (M1) Sibutramine->M1 CYP3A4 M2 Didesmethyl Sibutramine (M2) M1->M2 CYP3A4 cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Synaptic Vesicles (Serotonin, Norepinephrine, Dopamine) Release Neurotransmitter Release Vesicles->Release NTs Serotonin Norepinephrine Dopamine Release->NTs SERT SERT NET NET DAT DAT NTs->SERT Reuptake NTs->NET Reuptake NTs->DAT Reuptake Receptors Postsynaptic Receptors NTs->Receptors DDS Didesmethyl Sibutramine DDS->SERT Inhibition DDS->NET Inhibition DDS->DAT Inhibition

References

An In-Depth Technical Guide to the Synthesis and Characterization of Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Didesmethyl Sibutramine-d6, a deuterated analog of a primary active metabolite of Sibutramine. Stable isotope-labeled compounds such as this compound are critical internal standards for quantitative bioanalytical studies, enabling accurate pharmacokinetic and metabolic profiling in drug development. This document outlines a detailed synthetic pathway and provides protocols for the characterization of the final compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile. This starting material simplifies the synthetic route by incorporating the deuterium (B1214612) labels at the outset. The overall synthesis involves a Grignard reaction followed by the reduction of the resulting imine.

Synthetic Pathway

The logical workflow for the synthesis is depicted below.

Synthesis_Workflow A 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile C Intermediate Imine A->C Grignard Reaction (Anhydrous THF) B Isobutylmagnesium bromide (Grignard Reagent) B->C E This compound C->E Reduction (Methanol) D Sodium Borohydride (B1222165) (Reducing Agent) D->E

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Grignard Reaction to Form the Intermediate Imine

This step involves the nucleophilic addition of isobutylmagnesium bromide to the nitrile group of 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile.

  • Materials:

    • 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile

    • Isobutylmagnesium bromide (2.0 M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile dissolved in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the isobutylmagnesium bromide solution dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate imine. This intermediate is typically used in the next step without further purification.

Step 2: Reduction of the Intermediate Imine to this compound

The intermediate imine is reduced to the corresponding primary amine using a mild reducing agent.

  • Materials:

  • Procedure:

    • Dissolve the crude imine in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of dichloromethane and methanol) to afford this compound as a pure compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The expected analytical data for this compound is summarized in the table below.

ParameterExpected Value
Chemical Formula C₁₅H₁₆D₆ClN
Molecular Weight 257.83 g/mol
Appearance Colorless to pale yellow oil
Purity (by HPLC) >98%
Deuterium Incorporation ≥98%
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed assignments
Mass Spectrometry (ESI+) m/z 258.19 (M+H)⁺

Table 1: Summary of expected analytical data for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for confirming the structure and the absence of protons on the deuterated cyclobutane (B1203170) ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.35m4HAromatic protons
2.85 - 2.95m1H-CH(NH₂)
1.50 - 1.70m2H-CH₂-CH(CH₃)₂
1.25 - 1.40m1H-CH(CH₃)₂
0.85 - 0.95d6H-CH(CH₃)₂

Table 2: Predicted ¹H NMR data for this compound. The absence of signals corresponding to the cyclobutane protons confirms successful deuteration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
145.5Aromatic C-Cl
131.0Aromatic C-H
128.5Aromatic C-H
128.0Aromatic C-C
60.0-CH(NH₂)
45.0-C(Ar)(CH₂)₂
42.0-CH₂-CH(CH₃)₂
25.0-CH(CH₃)₂
22.5-CH(CH₃)₂
15.0 (multiplet)Deuterated -CD₂-

Table 3: Predicted ¹³C NMR data for this compound. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have significantly lower intensity.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the mass of the deuterated compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Molecular Ion: [M+H]⁺ at m/z 258.19. The mass shift of +6 compared to the non-deuterated analog (m/z 252.18) confirms the incorporation of six deuterium atoms.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS analysis will be characteristic of the molecule. Key fragments would arise from the loss of the isobutyl group and cleavage of the cyclobutane ring. The masses of fragments containing the cyclobutane ring will be shifted by +6 amu compared to the non-deuterated compound.

Chromatographic Purity
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Detection: UV at 220 nm.

  • Expected Result: A single major peak with a purity of >98%.

Logical Relationships in Characterization

The characterization workflow follows a logical progression to confirm the successful synthesis of the target compound.

Characterization_Workflow A Synthesized Didesmethyl Sibutramine-d6 B Mass Spectrometry (MS) A->B C ¹H NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D E HPLC A->E F Confirm Molecular Weight and Deuterium Incorporation B->F G Confirm Proton Structure and Absence of Cyclobutane Protons C->G H Confirm Carbon Skeleton and Deuterated Carbons D->H I Determine Purity E->I J Verified Didesmethyl Sibutramine-d6 F->J G->J H->J I->J

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a robust and detailed methodology for the synthesis and characterization of this compound. The presented protocols are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The successful synthesis and thorough characterization of this stable isotope-labeled standard are essential for its application in advanced drug metabolism and pharmacokinetic studies.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Sibutramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the deuterated metabolites of sibutramine (B127822). It details their critical role in analytical chemistry, outlines experimental protocols for their use, and presents key data in a structured format. This document is intended to serve as a core technical resource for professionals engaged in drug metabolism, pharmacokinetics, and bioanalytical studies.

Introduction: Sibutramine and the Role of Deuteration

Sibutramine is a neurotransmitter reuptake inhibitor that was formerly used for the management of obesity.[1] It functions primarily through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), which inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine.[2][3]

In the field of drug development and analytical chemistry, the use of stable isotope-labeled compounds, particularly deuterated analogs, is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools.[4] Their most critical application is as internal standards (IS) in quantitative mass spectrometry (LC-MS/MS).[4] Because a deuterated analog is chemically almost identical to the non-deuterated analyte, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[4] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for analytical variability.[4]

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 isoenzyme CYP3A4. The parent drug is rapidly converted into its more pharmacologically potent N-demethylated metabolites, M1 and M2.[1][2] These active metabolites are further biotransformed through hydroxylation and conjugation to form inactive metabolites (such as M5 and M6) which are then primarily excreted in the urine.[5][6]

G cluster_0 Hepatic Metabolism (CYP3A4) Sibutramine Sibutramine (Parent Drug) M1 Metabolite 1 (M1) (mono-desmethylsibutramine) Sibutramine->M1 N-Demethylation M2 Metabolite 2 (M2) (di-desmethylsibutramine) M1->M2 N-Demethylation Inactive Inactive Metabolites (Hydroxylated & Conjugated) M2->Inactive Hydroxylation & Conjugation Excretion Excretion Inactive->Excretion Renal Excretion

Caption: Metabolic pathway of Sibutramine to its active and inactive metabolites.

Physical and Chemical Properties

Quantitative data for sibutramine and its primary metabolites are summarized below. While specific experimental data for deuterated analogs are not widely published, their fundamental properties (e.g., solubility, logP, melting point) are nearly identical to their non-deuterated counterparts. The key physical difference is the molecular weight, which is increased by the mass of the incorporated deuterium atoms minus the replaced hydrogen atoms.

PropertySibutramineMetabolite M1 (mono-desmethyl)Metabolite M2 (di-desmethyl)Deuterated Analog (Sibutramine-d7)
Molecular Formula C₁₇H₂₆ClN[7]C₁₆H₂₄ClNC₁₅H₂₂ClNC₁₇H₁₉D₇ClN
Molecular Weight 279.85 g/mol [7]265.82 g/mol 251.79 g/mol ~286.9 g/mol
Monoisotopic Mass 279.1753775 Da[8]265.159727 g/mol 251.144077 g/mol 286.21926 g/mol
Melting Point 191-192 °C[8]Not ReportedNot ReportedExpected to be very similar to Sibutramine
Water Solubility 2.9 mg/mL (at pH 5.2)[8]Not ReportedNot ReportedExpected to be very similar to Sibutramine
LogP 5.2[8]Not ReportedNot ReportedExpected to be very similar to Sibutramine
Precursor Ion [M+H]⁺ (m/z) 280.10[5]266.05[5]252.00[5]~287.2

Note: The molecular weight and mass of deuterated analogs depend on the specific number and location of deuterium atoms. Sibutramine-d7 is a commonly referenced internal standard in literature.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate use and analysis of deuterated sibutramine metabolites.

The synthesis of sibutramine and its metabolites has been described in the chemical literature.[10][11] The synthesis of their deuterated analogs typically involves introducing deuterium atoms at positions that are not metabolically active to prevent isotopic exchange in vivo. This can be achieved by using deuterated starting materials or reagents during the synthesis. For example, a deuterated Grignard reagent or a reduction step using a deuterium source like sodium borodeuteride (NaBD₄) could be employed. The synthesis of N-desmethyl metabolites can be achieved through controlled demethylation of the parent compound or by starting the synthesis with a protected amine.[10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sibutramine and its metabolites in biological matrices due to its high sensitivity and specificity.[5][12] Deuterated analogs are the preferred internal standards for this application.

Objective: To determine the concentration of Sibutramine, M1, and M2 in human plasma.

Internal Standard: Sibutramine-d7.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of human plasma, add a known concentration of the internal standard solution (e.g., Sibutramine-d7).[9][13]

    • Add a basifying agent like sodium hydroxide (B78521) to adjust the pH.[12]

    • Add 4 mL of an organic extraction solvent such as methyl tert-butyl ether (MTBE).[9][13]

    • Vortex the mixture for approximately 25 minutes, followed by centrifugation to separate the layers.[13]

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[9][13]

    • Reconstitute the residue in a small volume (e.g., 300 µL) of the mobile phase.[9][13]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 30 x 4.0 mm, 3 µm particle size) is commonly used.[13]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[13]

    • Flow Rate: Typically 0.40 mL/min.[13]

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions (Precursor Ion → Product Ion):

      • Sibutramine: m/z 280.2 → 125.2[13]

      • Metabolite M1: m/z 268.1 → 126.9[13]

      • Metabolite M2: m/z 254.1 → 126.9[13]

      • Sibutramine-d7 (IS): Monitor the corresponding mass shift (e.g., m/z 287.2 → 125.2 or another stable fragment).

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample Spike 2. Spike with Deuterated IS Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap HPLC 5. HPLC Separation (C18 Column) Evap->HPLC MS 6. MS/MS Detection (ESI+, MRM Mode) HPLC->MS Quant 7. Quantitation (Peak Area Ratio) MS->Quant Result 8. Final Concentration Quant->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Deuterated metabolites of sibutramine are indispensable tools for modern bioanalytical research. Their physical and chemical properties, being nearly identical to their endogenous counterparts, make them the gold standard for use as internal standards in mass spectrometry-based quantification.[4] A thorough understanding of the metabolic pathways and the implementation of validated, robust analytical protocols, such as the LC-MS/MS method detailed herein, are essential for generating accurate and reliable pharmacokinetic and metabolic data in drug development and clinical studies.

References

The Metabolic Journey of Sibutramine: A Technical Guide to the Formation of Didesmethyl Sibutramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine (B127822), a once-prominently prescribed anti-obesity agent, undergoes extensive first-pass metabolism in the liver, leading to the formation of its pharmacologically active metabolites, mono-desmethyl sibutramine (M1) and di-desmethyl sibutramine (M2). The biotransformation of sibutramine to these active moieties is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth exploration of the metabolic pathway leading to didesmethyl sibutramine, focusing on the enzymatic reactions, kinetic parameters, and experimental methodologies used to elucidate this process.

Introduction

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine.[1] However, the parent compound is considered a pro-drug, with its primary and secondary amine metabolites, M1 and M2, being substantially more potent in their pharmacological action.[2] The sequential N-demethylation of sibutramine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily localized in the liver.[3] Understanding the specifics of this metabolic cascade is paramount for predicting drug-drug interactions, inter-individual variability in response, and the overall pharmacokinetic profile of sibutramine.

The Metabolic Pathway: From Sibutramine to Didesmethyl Sibutramine

The conversion of sibutramine to didesmethyl sibutramine (M2) is a two-step N-demethylation process. The initial step involves the removal of one methyl group from the tertiary amine of sibutramine to form mono-desmethyl sibutramine (M1). Subsequently, M1 undergoes a second demethylation to yield the primary amine, M2.[4]

Several cytochrome P450 isoenzymes have been implicated in this metabolic pathway. While CYP3A4 was initially thought to be the primary enzyme, further research has established that CYP2B6 is the principal catalyst for both demethylation steps.[3][5] Other isoforms, including CYP3A4, CYP2C19, and CYP3A5, contribute to the formation of M1, particularly at higher substrate concentrations, but their role is considered minor compared to CYP2B6.[3][5]

Sibutramine_Metabolism Sibutramine Sibutramine (Tertiary Amine) M1 Mono-desmethyl Sibutramine (M1) (Secondary Amine) Sibutramine->M1 N-demethylation Sibutramine_to_M1_edge M2 Di-desmethyl Sibutramine (M2) (Primary Amine) M1->M2 N-demethylation M1_to_M2_edge CYP2B6 CYP2B6 (Primary) CYP3A4 CYP3A4 (Minor) CYP2C19 CYP2C19 (Minor) CYP3A5 CYP3A5 (Minor)

Figure 1: Metabolic conversion of sibutramine to its active metabolites, M1 and M2.

Quantitative Data on Metabolic Kinetics

The kinetics of sibutramine's N-demethylation have been characterized in human liver microsomes (HLMs) and using recombinant human CYP enzymes. The data reveals a high-affinity and a low-affinity component for the formation of M1, with CYP2B6 being the primary high-affinity enzyme.

Table 1: Kinetic Parameters for the Formation of M1 from Sibutramine in Human Liver Microsomes[6]
ParameterHigh-Affinity Component (Mean ± S.D.)Low-Affinity Component (Mean ± S.D.)
Vmax (pmol/min/mg protein) 53.7 ± 31.8897 ± 311
Km (μM) 4.79 ± 0.883179 ± 10.9
CLint (μl/min/mg protein) 10.8 ± 4.644.96 ± 1.43
Table 2: Kinetic Parameters for the Formation of M2 from M1 in Human Liver Microsomes[6]
ParameterHigh-Affinity Component (Mean ± S.D.)Low-Affinity Component (Mean ± S.D.)
Vmax (pmol/min/mg protein) 163 ± 137479 ± 60.0
Km (μM) 28.3 ± 10.4348 ± 160
CLint (μl/min/mg protein) 5.76 ± 0.9921.57 ± 0.896
Table 3: Kinetic Parameters for M1 Formation by Recombinant Human CYP Isoforms[6]
CYP IsoformVmax (pmol/min/pmol P450)Km (μM)CLint (μl/min/pmol P450)
CYP2B6 1.618.020.201
CYP2C19 0.4410.60.042
CYP3A4 0.2831.70.009
CYP3A5 0.6918.20.038

Experimental Protocols

The characterization of sibutramine metabolism relies on robust in vitro experimental systems and sensitive analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for assessing the metabolism of sibutramine in a pool of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Sibutramine hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Internal standard (e.g., chlorpheniramine)[6]

  • Ice bath

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube on ice, combine potassium phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and sibutramine at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Sample Prep A Combine Buffer, HLMs, and Sibutramine on Ice B Pre-incubate at 37°C A->B C Add NADPH to Initiate B->C D Incubate at 37°C C->D E Add Cold ACN/MeOH with Internal Standard D->E F Vortex & Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Figure 2: Experimental workflow for in vitro sibutramine metabolism in HLMs.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for sibutramine metabolism.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2B6, CYP3A4, CYP2C19, expressed in a suitable system like baculovirus-infected insect cells)

  • NADPH-cytochrome P450 reductase

  • Cytochrome b5

  • Liposomes (e.g., phosphatidylcholine)

  • Other materials as listed in the HLM protocol

Procedure:

  • Reconstitution of Enzyme System: On ice, combine the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, cytochrome b5, and liposomes in potassium phosphate buffer. Allow the mixture to reconstitute.

  • Incubation Setup: Follow the same procedure as for the HLM incubation (steps 1-7 in section 4.1), substituting the reconstituted recombinant enzyme system for the HLMs.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sibutramine and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [6]

  • Column: Reverse-phase C18 column (e.g., Luna C18)

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted)

  • Flow Rate: 200 µL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example): [7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sibutramine: m/z 279.9 → 124.8

    • M1 (Desmethylsibutramine): m/z 266.0 → 124.8

    • M2 (Didesmethylsibutramine): m/z 252.1 → 125.0

    • Internal Standard (e.g., Chlorpheniramine): m/z specific to the chosen standard

Sample Preparation (from plasma): [6]

  • To 500 µL of plasma, add the internal standard.

  • Perform liquid-liquid extraction with methyl tert-butyl ether.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Conclusion

The metabolic pathway of sibutramine to its active metabolite, didesmethyl sibutramine, is a well-defined process primarily mediated by CYP2B6. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in drug metabolism and development. A thorough understanding of this pathway is essential for interpreting pharmacokinetic data, predicting potential drug interactions, and informing the development of safer and more effective therapeutic agents. The methodologies described herein represent standard approaches in the field for characterizing the in vitro metabolism of xenobiotics.

References

Navigating the Stability of Didesmethyl Sibutramine-d6: A Technical Guide to Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended long-term storage and stability conditions for Didesmethyl Sibutramine-d6. As a critical deuterated internal standard in bioanalytical studies, its integrity is paramount for accurate and reproducible results. This document synthesizes available data and provides best-practice recommendations for its handling and storage.

Recommended Storage Conditions

The long-term stability of this compound is best maintained under controlled conditions to prevent chemical degradation and isotopic exchange. Based on information from various suppliers, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionSupplier Recommendation Source(s)Notes
Long-Term Storage Temperature -20°CLGC Standards, United States BiologicalRecommended for maintaining the integrity of the compound over extended periods.
2-8°C (Refrigerator)PharmaffiliatesShould be stored under an inert atmosphere.
Short-Term Storage Temperature Room TemperatureUnited States BiologicalSuitable for brief periods, such as during sample preparation.
Light Exposure Store in the dark (e.g., in amber vials)General recommendation for deuterated standards[1][2]Studies on the parent compound, Sibutramine, indicate that light is a primary contributor to degradation.[3][4]
Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon)Pharmaffiliates, General recommendation for deuterated standards[1][2]Minimizes the risk of oxidative degradation.
Form Neat (as supplied) or in a suitable aprotic solventGeneral recommendation for deuterated standardsFor solutions, use high-purity aprotic solvents to minimize the risk of hydrogen-deuterium exchange.

Stability Considerations and Potential Degradation

While specific stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on its parent compound, Sibutramine. These studies help in understanding the potential degradation pathways and the influence of various stress factors.

Impact of Stress Conditions on Sibutramine

Forced degradation studies on Sibutramine hydrochloride have shown the following:

  • Light: Photodegradation is a significant factor leading to the decomposition of Sibutramine.[3][4]

  • Oxidation: While some studies suggest minimal degradation under oxidative stress, it is still a potential pathway for related compounds.

  • pH and Temperature: Sibutramine has shown relative stability under acidic, alkaline, and dry heat conditions in some studies.

It is crucial to assume that this compound may exhibit similar sensitivities, particularly to light. Therefore, protection from light is a critical aspect of its storage and handling.

General Stability of Deuterated Compounds

Deuterated standards are generally stable, with deuterium (B1214612) itself not having a shelf life as it is a stable isotope.[5] However, the stability of the molecule as a whole is subject to the same chemical principles as its non-deuterated counterpart. The primary concerns for deuterated standards during storage are:

  • Chemical Degradation: The molecule can degrade due to factors like light, heat, and reactive chemicals.

  • Isotopic Exchange: The deuterium atoms can exchange with hydrogen atoms from the environment, particularly in the presence of moisture or in protic solvents (e.g., water, methanol). Storing in a dry environment and using aprotic solvents for solutions is recommended to mitigate this risk.[1][6]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in ongoing studies, it is advisable to perform periodic stability assessments. The following outlines a general experimental workflow for a long-term stability study, based on established guidelines and methods used for Sibutramine.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

  • This compound reference standard

  • High-purity aprotic solvent (e.g., acetonitrile)

  • Amber glass vials with inert caps

  • Calibrated analytical balance

  • HPLC or LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent at a known concentration.

    • Aliquot the stock solution into multiple amber vials.

    • Purge the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.

  • Storage:

    • Store the vials at the recommended long-term storage temperature (-20°C or 2-8°C).

    • Protect the vials from light at all times.

  • Testing Schedule:

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as HPLC with UV detection or LC-MS/MS. A reversed-phase C18 or C8 column is often suitable.

    • The mobile phase could consist of a mixture of acetonitrile (B52724) and water with appropriate modifiers.

  • Data Analysis:

    • At each time point, assess the purity of the this compound.

    • Quantify any degradation products that may have formed.

    • Compare the results to the initial (time 0) analysis.

    • A significant change in purity or the appearance of degradation products would indicate instability under the tested conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

Subject separate aliquots of a this compound solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products.

Visualizing Experimental Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a long-term stability study of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot purge Purge with Inert Gas aliquot->purge store Store at Recommended Temperature (-20°C or 2-8°C) purge->store time_points Analyze at Time Points (0, 3, 6, 12, 24 months) store->time_points analytical_method Use Stability-Indicating Method (HPLC or LC-MS/MS) time_points->analytical_method assess_purity Assess Purity analytical_method->assess_purity quantify_degradants Quantify Degradants assess_purity->quantify_degradants compare_t0 Compare to Time 0 quantify_degradants->compare_t0

Caption: Workflow for a long-term stability study of this compound.

Potential Degradation Pathway

Based on the known sensitivity of the parent compound, a potential degradation pathway for this compound could be initiated by photolytic or oxidative stress. The following diagram illustrates a hypothetical relationship.

Degradation_Pathway DDS_d6 This compound Stress Stress Conditions (e.g., Light, Oxidation) DDS_d6->Stress Degradation_Products Degradation Products Stress->Degradation_Products

Caption: Hypothetical degradation pathway for this compound.

Conclusion

Maintaining the stability of this compound is essential for its use as a reliable internal standard. The primary recommendations are to store the compound at low temperatures (-20°C for long-term storage), protect it from light, and handle it under an inert atmosphere. While specific stability data for the deuterated form is limited, information from its parent compound, Sibutramine, provides valuable guidance on potential degradation pathways. Adherence to the storage and handling protocols outlined in this guide will help to ensure the integrity and accuracy of this critical analytical standard in research and drug development.

References

The Core Mechanism of Didesmethyl Sibutramine-d6 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Didesmethyl Sibutramine-d6 as an internal standard in bioanalytical methods. The content herein is intended to offer a deep understanding of its function, supported by representative data and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Gold Standard of Bioanalysis

In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of drugs and their metabolites in complex biological matrices. The reliability of LC-MS/MS data is heavily dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" for these applications.

Didesmethyl sibutramine (B127822) is one of the active metabolites of sibutramine, a drug formerly used for the management of obesity. Accurate quantification of this metabolite is crucial for pharmacokinetic and toxicokinetic studies. This compound is a deuterated analog of didesmethyl sibutramine, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle yet significant modification is the key to its efficacy as an internal standard.

The Fundamental Mechanism of Action

The primary role of an internal standard is to compensate for the variability inherent in the analytical process. This variability can arise from multiple sources, including sample preparation, chromatographic separation, and mass spectrometric detection. This compound, being a SIL-IS, mimics the behavior of the unlabeled analyte (didesmethyl sibutramine) throughout the entire analytical workflow.

Key aspects of its mechanism of action include:

  • Co-elution: Due to its nearly identical physicochemical properties to the analyte, this compound co-elutes with didesmethyl sibutramine during chromatographic separation. This ensures that both compounds are subjected to the same matrix effects and ionization conditions at the same time.

  • Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because this compound is present in the same microenvironment as the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

  • Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction. Since this compound is added to the sample at the very beginning of the workflow, it experiences the same proportional losses as the analyte. The analyte-to-IS ratio therefore remains constant, ensuring accurate quantification despite these losses.

  • Instrumental Variability Correction: An internal standard also corrects for minor fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or detector response.

Quantitative Performance Data

While a specific, publicly available validation report for this compound as an internal standard is not readily found, the following tables present representative quantitative performance data for the analysis of didesmethyl sibutramine using a stable isotope-labeled internal standard. This data is illustrative of the expected performance of a well-validated bioanalytical method.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Didesmethyl Sibutramine0.1 - 100≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Didesmethyl SibutramineLLOQ0.195 - 105< 15
LQC0.390 - 110< 15
MQC5090 - 110< 15
HQC8090 - 110< 15

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Didesmethyl SibutramineLQC0.385 - 11585 - 115
HQC8085 - 11585 - 115

Experimental Protocols

The following is a detailed, representative protocol for the quantification of didesmethyl sibutramine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Didesmethyl Sibutramine analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of didesmethyl sibutramine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of didesmethyl sibutramine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample (calibration standard, quality control sample, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex mix.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Didesmethyl Sibutramine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined during method development).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined during method development, with a +6 Da shift from the unlabeled analyte).

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Didesmethyl Sibutramine-d6 plasma->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid-Phase Extraction protein_precip->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data_acq Data Acquisition ms->data_acq quant Quantification (Analyte/IS Ratio) data_acq->quant

Caption: A generalized workflow for a bioanalytical assay using an internal standard.

G cluster_ionization Ionization Source cluster_mass_analyzer Mass Analyzer (Q1) cluster_collision_cell Collision Cell (Q2) cluster_detector Detector (Q3) Analyte Didesmethyl Sibutramine (Analyte) Precursor_Analyte Precursor Ion (Analyte) Analyte->Precursor_Analyte Ionization IS This compound (Internal Standard) Precursor_IS Precursor Ion (IS) IS->Precursor_IS Ionization Fragmentation Fragmentation Precursor_Analyte->Fragmentation Isolation Precursor_IS->Fragmentation Isolation Product_Analyte Product Ion (Analyte) Fragmentation->Product_Analyte Detection Product_IS Product Ion (IS) Fragmentation->Product_IS Detection

Caption: The logical relationship of analyte and internal standard in a mass spectrometer.

Conclusion

This compound serves as an ideal internal standard for the quantification of didesmethyl sibutramine in biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the analyte allow for the effective correction of analytical variability. This leads to highly accurate, precise, and robust bioanalytical data, which is essential for regulatory submissions and the overall success of drug development programs. The use of this compound, or other appropriate stable isotope-labeled internal standards, is a critical component of a well-developed and validated bioanalytical method.

Technical Guide to the Certificate of Analysis for Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material, Didesmethyl Sibutramine-d6. As specific CoAs are lot-dependent and proprietary, this document synthesizes representative data from chemical suppliers and peer-reviewed analytical literature to serve as a detailed reference for researchers using this compound.

This compound is the deuterated form of Didesmethyl Sibutramine (B127822), a primary active metabolite of the weight-loss drug Sibutramine.[1][2][3] Its use as an internal standard is critical for the accurate quantification of Didesmethyl Sibutramine in biological matrices during pharmacokinetic studies, clinical trials, and doping control analyses.[4][5]

Typical Analytical Data

The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a chemical standard. The following tables summarize the typical specifications for this compound.

Table 1: Chemical Identity and Physical Properties
ParameterTypical SpecificationSource
Chemical Name 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine[6]
CAS Number 1189727-93-2[1][2]
Molecular Formula C₁₅H₁₆D₆ClN[1][7]
Molecular Weight 257.83 g/mol [2][6][7]
Appearance Yellow to Orange Oil[2]
Storage Condition 2-8°C Refrigerator, Under Inert Atmosphere[2]
Table 2: Purity and Composition
ParameterMethodTypical SpecificationSource
Purity HPLC≥95%[3]
Isotopic Purity Mass Spec.≥99% Deuterated forms (d₁-d₆)N/A
Identity Confirmation ¹H NMR, Mass Spec.Conforms to structureN/A
Mass (as supplied) Gravimetrice.g., 1.000 mg (with uncertainty)[1]

Experimental Protocols

Detailed methodologies are crucial for understanding the quality of the reference standard and for replicating similar analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Spherisorb C8 or equivalent C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[8][9]

  • Mobile Phase: A gradient mixture of Acetonitrile and an aqueous buffer (e.g., 0.2% formic acid with 20mM ammonium (B1175870) acetate).[9]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Detection: UV detection at 223 nm.[9]

  • Procedure: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the principal component is compared to the total area of all observed peaks to calculate the purity, often expressed as a percentage.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and structure of the compound.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.[4]

  • Ionization Mode: Positive Ion Mode (ESI+).

  • Analysis:

    • Full Scan: The sample is infused into the mass spectrometer to obtain the full scan spectrum. The protonated molecular ion [M+H]⁺ is observed. For this compound (MW 257.83), the expected m/z would be approximately 258.8. The non-deuterated analogue shows an m/z of 252.0.[9][10]

    • Tandem MS (MS/MS): The precursor ion (m/z 258.8) is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For N-didesmethylsibutramine, a key fragment ion is observed at approximately m/z 125, corresponding to the chlorophenylcyclobutyl moiety.[8] This fragmentation pattern is compared against a known reference or theoretical fragmentation to confirm identity.

Identity Confirmation by Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical structure and confirms the placement of non-deuterated protons.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.[11]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are analyzed. For this compound, the signals corresponding to the protons on the cyclobutyl ring would be absent compared to the spectrum of the non-deuterated standard, confirming the location of the deuterium (B1214612) labels.

Mandatory Visualizations

Metabolic Pathway of Sibutramine

The following diagram illustrates the metabolic conversion of Sibutramine to its active metabolites and the role of this compound as an internal standard for its quantification.

cluster_metabolism Metabolic Pathway cluster_analysis Analytical Application Sibutramine Sibutramine Desmethyl Desmethyl Sibutramine (Metabolite M1) Sibutramine->Desmethyl N-demethylation Didesmethyl Didesmethyl Sibutramine (Metabolite M2) Desmethyl->Didesmethyl N-demethylation LCMS LC-MS/MS Analysis Didesmethyl->LCMS Analyte d6_standard This compound (Internal Standard) d6_standard->LCMS Standard

Caption: Metabolic pathway of Sibutramine and the analytical use of its deuterated metabolite.

Quality Control Workflow for a Reference Standard

This diagram outlines the logical workflow for the certification of a reference material like this compound.

start Raw Material Synthesis purification Purification start->purification char_id Structural Characterization (NMR, MS) purification->char_id purity_test Purity Analysis (HPLC) purification->purity_test cert Certificate of Analysis Generation char_id->cert stability Stability Assessment purity_test->stability purity_test->cert stability->cert release Product Release cert->release

Caption: A typical workflow for the quality control and certification of a chemical reference standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of Didesmethyl Sibutramine using Didesmethyl Sibutramine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of didesmethyl sibutramine (B127822) (M2), an active metabolite of sibutramine, in biological matrices. The method employs Didesmethyl Sibutramine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals in clinical and forensic toxicology, as well as in pharmacokinetic studies.

Introduction

Sibutramine, formerly marketed as an appetite suppressant, is a controlled substance due to its association with cardiovascular risks. Its major active metabolites, mono-desmethyl sibutramine (M1) and didesmethyl sibutramine (M2), are the primary targets for monitoring sibutramine intake or abuse.[1][2] Accurate quantification of these metabolites is crucial for clinical and forensic investigations. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte and compensate for variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the quantification of didesmethyl sibutramine, offering similar extraction recovery and ionization efficiency.

Experimental

Materials and Reagents
  • Didesmethyl Sibutramine

  • This compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma/urine (drug-free)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma or urine sample, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).

  • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient As required for optimal separation
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Didesmethyl Sibutramine252.1125.010025
This compound258.1131.010025

Results and Discussion

The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of didesmethyl sibutramine. The stable isotope label ensures that the internal standard closely mimics the behavior of the analyte during sample preparation and analysis, leading to accurate correction for any matrix effects or variations in instrument performance.

Table 2: Method Validation Parameters

ParameterResult
**Linearity (R²) **> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery > 85%

Experimental Workflow and Signaling Pathway Diagrams

G Figure 1: LC-MS/MS Workflow for Didesmethyl Sibutramine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with this compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification using Analyte/IS Ratio MS->Quant Report Reporting Quant->Report

Caption: Figure 1: LC-MS/MS Workflow.

G Figure 2: Logical Relationship of Internal Standard Use Analyte Didesmethyl Sibutramine (Analyte) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Constant Peak Area Ratio (Analyte / IS) Process->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Figure 2: Internal Standard Logic.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of didesmethyl sibutramine in biological samples using this compound as an internal standard. The method is suitable for high-throughput analysis in various research and diagnostic settings.

References

Application Note: Quantification of Sibutramine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of sibutramine (B127822) and its active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sibutramine, a previously marketed anti-obesity drug, is a prodrug that is metabolized into pharmacologically active primary and secondary amines.[1] This method is crucial for pharmacokinetic studies, bioequivalence assessments, and in the monitoring of illicit use in dietary supplements. The described protocol offers high sensitivity and specificity for the analysis of these compounds.

Introduction

Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was formerly used for the management of obesity.[1] It functions by enhancing satiety and potentially increasing energy expenditure.[2][3] The in-vivo effects of sibutramine are primarily attributed to its N-desmethyl metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine).[1][3] Sibutramine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isozyme CYP3A4, to form these active metabolites.[1][4] Given the pharmacological importance of these metabolites, a reliable and sensitive analytical method for their simultaneous quantification is essential for researchers, scientists, and drug development professionals. LC-MS/MS offers the necessary selectivity and sensitivity for accurately measuring the concentrations of sibutramine and its metabolites in complex biological matrices like human plasma.[5][6]

Metabolic Pathway of Sibutramine

Sibutramine is metabolized in the liver to its active metabolites, M1 and M2, through N-demethylation. These active metabolites are further metabolized to inactive conjugated and hydroxylated compounds.[1]

Sibutramine Metabolism Sibutramine Sibutramine M1 Desmethylsibutramine (M1) (Active) Sibutramine->M1 CYP3A4 M2 Didesmethylsibutramine (M2) (Active) M1->M2 CYP3A4 Inactive_Metabolites Inactive Metabolites (Metabolites 5 and 6) M2->Inactive_Metabolites Hydroxylation & Conjugation

Figure 1: Metabolic pathway of sibutramine.

Experimental Protocol

This protocol is based on established and validated LC-MS/MS methods for the quantification of sibutramine and its metabolites in human plasma.[5][7][8]

Materials and Reagents
  • Sibutramine Hydrochloride reference standard

  • Desmethylsibutramine (M1) Hydrochloride reference standard

  • Didesmethylsibutramine (M2) Hydrochloride reference standard

  • Internal Standard (IS), e.g., Chlorpheniramine or Sibutramine-d7[7][9]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (blank)

  • Deionized water

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., Luna C18, Zorbax SB-C18)[5][7]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of human plasma into a microcentrifuge tube.[7]

  • Spike with the internal standard solution.

  • Add 1 mL of methyl tert-butyl ether.[7]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 reversed-phase, e.g., Luna C18 (50 x 2.0 mm, 5 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientIsocratic or gradient elution (e.g., 50:50 v/v)[7]
Flow Rate200 - 400 µL/min[7][10]
Column Temperature40°C[6]
Injection Volume10 µL[6]
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (m/z)Sibutramine: 280.3 → 124.9[8]Desmethylsibutramine (M1): 266.3 → 125.3[8]Didesmethylsibutramine (M2): 252.2 → 124.9[8]Chlorpheniramine (IS): 275.1 → 230.1 (example)
Collision EnergyOptimized for each analyte and instrument
Dwell TimeOptimized for each transition

Experimental Workflow

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample (500 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Spike_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of sibutramine and its metabolites in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Sibutramine0.05 - 200.05[7]
Desmethylsibutramine (M1)0.05 - 200.05[7]
Didesmethylsibutramine (M2)0.05 - 200.05[7]
Sibutramine0.01 - 100.01[8]
Desmethylsibutramine (M1)0.01 - 100.01[8]
Didesmethylsibutramine (M2)0.01 - 100.01[8]
Sibutramine0.0505 - 25.250.0505[9]
Desmethylsibutramine (M1)0.1002 - 50.10.1002[9]
Didesmethylsibutramine (M2)0.099 - 49.50.099[9]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Sibutramine0.05, 1, 16< 15< 1585 - 115[7]
Desmethylsibutramine (M1)0.05, 1, 16< 15< 1585 - 115[7]
Didesmethylsibutramine (M2)0.05, 1, 16< 15< 1585 - 115[7]
Sibutramine0.0505, 1.26, 20.21.96 - 11.101.96 - 11.10N/A[9]
Desmethylsibutramine (M1)0.1002, 2.50, 40.11.85 - 4.081.85 - 4.08N/A[9]
Didesmethylsibutramine (M2)0.099, 2.48, 39.62.43 - 8.732.43 - 8.73N/A[9]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of sibutramine and its active metabolites, M1 and M2, in human plasma. The detailed protocol and summarized quantitative data offer a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies involving sibutramine. The high sensitivity of this method makes it particularly suitable for detecting low concentrations of these analytes in biological samples.

References

Application of Didesmethyl Sibutramine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl Sibutramine (B127822), a primary active metabolite of Sibutramine, plays a crucial role in the parent drug's efficacy and pharmacokinetic profile. Accurate quantification of this metabolite in biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a stable isotope-labeled internal standard, such as Didesmethyl Sibutramine-d6, is the gold standard for bioanalytical methods, ensuring the highest level of accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.

Sibutramine is metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to its more active desmethyl metabolites, M1 (monodesmethyl sibutramine) and M2 (didesmethyl sibutramine)[1]. These metabolites are potent inhibitors of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine, which are the mechanisms behind the drug's appetite-suppressant effects[2]. Given that the pharmacological activity of sibutramine is largely attributed to its metabolites, understanding their pharmacokinetic properties is essential.

The use of a deuterated internal standard like this compound is indispensable in modern bioanalysis.[3] Its physicochemical properties are nearly identical to the analyte, Didesmethyl Sibutramine. This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, effectively compensating for variability in extraction recovery and matrix effects, which leads to more reliable and reproducible data.[3]

Experimental Protocols

Bioanalytical Method for Quantification of Didesmethyl Sibutramine in Human Plasma using LC-MS/MS

This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of didesmethyl sibutramine in human plasma, employing this compound as an internal standard.

a. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of didesmethyl sibutramine and this compound by dissolving the accurately weighed compounds in methanol (B129727).

  • Working Standard Solutions: Prepare serial dilutions of the didesmethyl sibutramine stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

b. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).

  • Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of A) 10 mM ammonium acetate with 0.1% formic acid in water and B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Didesmethyl Sibutramine252.2125.1
This compound258.2131.1

Table 1: Representative MRM transitions for Didesmethyl Sibutramine and its deuterated internal standard.

d. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards in blank human plasma at concentrations ranging from 0.1 to 50 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).

Data Presentation

Pharmacokinetic Parameters of Sibutramine and its Metabolites

The following table summarizes the pharmacokinetic parameters of sibutramine and its active metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), following a single oral administration of 15 mg sibutramine to healthy male subjects under fasting and fed conditions.[1]

AnalyteConditionCmax (pg/mL)Tmax (hr)AUC (pg·hr/mL)t½ (hr)
Sibutramine Fasting1,102 ± 4961.4 ± 0.54,284 ± 1,5448.0 ± 4.0
Fed3,598 ± 1,5183.7 ± 1.521,507 ± 8,11820.0 ± 9.0
M1 Fasting3,853 ± 1,1133.7 ± 1.554,630 ± 12,65414.0 ± 2.0
Fed6,848 ± 1,9335.3 ± 1.0118,041 ± 27,80121.0 ± 5.0
M2 Fasting5,502 ± 1,1235.3 ± 1.0119,899 ± 24,11718.0 ± 3.0
Fed5,695 ± 1,5957.7 ± 2.0131,563 ± 40,02222.0 ± 4.0

Table 2: Pharmacokinetic parameters (mean ± SD) of sibutramine and its metabolites.[1]

Bioanalytical Method Validation Summary

The following table presents typical acceptance criteria and expected performance for a validated bioanalytical method using this compound as an internal standard, in accordance with regulatory guidelines.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)90-110%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized factor within acceptable limitsMinimal
Stability % Deviation within ±15%Stable under tested conditions

Table 3: Typical validation parameters and expected performance of a bioanalytical method using a deuterated internal standard.

Visualizations

Metabolic Pathway of Sibutramine

cluster_0 Metabolism of Sibutramine Sibutramine Sibutramine M1 Desmethylsibutramine (M1) Sibutramine->M1 CYP3A4 (N-demethylation) M2 Didesmethyl Sibutramine (M2) M1->M2 CYP3A4 (N-demethylation) Inactive_Metabolites Inactive Metabolites M2->Inactive_Metabolites Hydroxylation & Conjugation

Caption: Metabolic conversion of Sibutramine to its active metabolites.

Experimental Workflow for Sample Analysis

cluster_1 Bioanalytical Workflow start Plasma Sample Collection spike Spike with This compound (IS) start->spike extract Liquid-Liquid Extraction (MTBE) spike->extract evaporate Evaporation (Nitrogen Stream) extract->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Quantification analyze->quantify

Caption: Workflow for plasma sample preparation and analysis.

Role of Deuterated Internal Standard

cluster_2 Rationale for Using a Deuterated Internal Standard Analyte Didesmethyl Sibutramine (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis (Chromatography, Ionization) Sample_Prep->LC_MS Co-elution & Similar Behavior Ratio Analyte/IS Ratio LC_MS->Ratio Correction for Variability Result Accurate Quantification Ratio->Result

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Application Notes and Protocols for the Analysis of Didesmethyl Sibutramine-d6 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of Didesmethyl Sibutramine (B127822) in human plasma using Didesmethyl Sibutramine-d6 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for bioanalytical studies.

Introduction

Didesmethyl sibutramine is one of the active metabolites of sibutramine, a drug formerly used for the treatment of obesity. Monitoring its concentration in human plasma is crucial for pharmacokinetic and toxicokinetic studies. This protocol describes a robust and validated method for the determination of didesmethyl sibutramine in human plasma using its deuterated analog, this compound, as the internal standard to ensure accuracy and precision. The method is based on liquid-liquid extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Didesmethyl Sibutramine reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., heparin)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE)[1]

  • Ammonium acetate

  • Acetic acid

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[2][3]

  • Analytical column: Zorbax C18 or equivalent (e.g., Purospher RP-C18, 30 x 4.0 mm, 3 µm)[1][2]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Didesmethyl Sibutramine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Didesmethyl Sibutramine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of human plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly (approximately 10 seconds).

  • Add 1 mL of methyl-tert-butyl ether (MTBE).[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of Didesmethyl Sibutramine and its internal standard are achieved using the following conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column Zorbax C18, 4.6 x 75 mm, 3.5 µm[1]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.0 (adjusted with acetic acid)[2]
Mobile Phase B Acetonitrile[2]
Gradient 67% A / 33% B[2]
Flow Rate 0.40 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transition (Didesmethyl Sibutramine) m/z 252.1 → 125.0[4]
MRM Transition (this compound) m/z 258.1 → 131.0 (Predicted)
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation and Validation

Method validation should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) > 0.990.9991
Calibration Curve Range -0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)4.1 - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2 to 6.8%
Recovery Consistent and reproducible> 85%
Matrix Effect MonitoredMinimal effects observed
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable for at least 3 freeze-thaw cycles and 6 months at -80°C.

Visualizations

Experimental Workflow```dot

experimental_workflow reconstitute reconstitute inject inject reconstitute->inject

Caption: Logical flow from sample receipt to final reporting.

References

Application Notes and Protocols for the Sample Preparation of Didesmethyl Sibutramine-d6 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Didesmethyl Sibutramine-d6 in urine, a critical internal standard for the accurate quantification of the sibutramine (B127822) metabolite, didesmethyl sibutramine. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental procedures.

Introduction

Didesmethyl sibutramine is a primary active metabolite of sibutramine, an appetite suppressant that has been withdrawn from many markets due to cardiovascular concerns. The detection and quantification of didesmethyl sibutramine in urine are crucial in clinical, forensic, and anti-doping contexts. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring analytical accuracy and precision.

This application note details two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both widely employed for the analysis of sibutramine and its metabolites in biological matrices.[1][2] A more recent microsampling technique, Dried Urine Spot (DUS), is also presented as a viable alternative.[3][4]

Comparative Quantitative Data

The selection of a sample preparation method often depends on the desired sensitivity, sample throughput, and available resources. The following table summarizes key quantitative parameters for different techniques used in the analysis of didesmethyl sibutramine in urine.

Sample Preparation TechniqueAnalyte(s)Lower Limit of Detection (LOD)Lower Limit of Quantification (LOQ)RecoveryAnalytical MethodReference
Liquid-Liquid Extraction (LLE)N-desmethyl & N-bisdesmethyl Sibutramine6-40 ng/mL-39-42%LC-MS/MS[1]
Dried Urine Spot (DUS) with Methanol (B129727) ExtractionSibutramine, Desmethyl Sibutramine, Didesmethyl Sibutramine0.03 ng/mL->80%LC-MS/MS[3][4]
Solid-Phase Extraction (SPE)Mono desmethyl sibutramine (M1) & Di-desmethyl sibutramine (M2)-0.1 ng/mL (M1), 0.2 ng/mL (M2)93.5% (M1), 77.9% (M2)LC-MS/MS[2]
Gas Chromatography-Mass Spectrometry (GC-MS)Sibutramine Metabolites10-50 ng/mL--GC-MS[5]

Experimental Workflows

The following diagram illustrates the general workflows for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the analysis of this compound in urine.

G cluster_0 Sample Preparation Workflow cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) Urine_Sample Urine Sample Collection Internal_Standard Spike with Didesmethyl Sibutramine-d6 Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (if required for conjugated metabolites) Internal_Standard->Hydrolysis LLE_pH Adjust pH (alkaline) Hydrolysis->LLE_pH SPE_Condition Condition SPE Cartridge (e.g., C8 or C18) Hydrolysis->SPE_Condition LLE_Solvent Add Organic Solvent (e.g., ethyl acetate) LLE_pH->LLE_Solvent LLE_Vortex Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Extract Collect Organic Layer LLE_Vortex->LLE_Extract LLE_Evaporate Evaporate to Dryness LLE_Extract->LLE_Evaporate LLE_Reconstitute Reconstitute in Mobile Phase LLE_Evaporate->LLE_Reconstitute Analysis LC-MS/MS Analysis LLE_Reconstitute->Analysis SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (to remove interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate to Dryness SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute in Mobile Phase SPE_Evaporate->SPE_Reconstitute SPE_Reconstitute->Analysis

Caption: Workflow for LLE and SPE of this compound from urine.

Detailed Experimental Protocols

The following are detailed protocols for the extraction of Didesmethyl Sibutramine and its deuterated internal standard from urine.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies used for the analysis of sibutramine metabolites in urine.[1]

Materials:

  • Urine sample

  • This compound internal standard solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Spike the urine sample with the this compound internal standard solution to achieve the desired final concentration.

  • Alkalinize the urine sample by adding NaOH solution to a pH > 9.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the analysis of sibutramine metabolites in plasma, which can be adapted for urine.[2]

Materials:

  • Urine sample

  • This compound internal standard solution

  • SPE cartridges (e.g., C8 or C18 reversed-phase)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Centrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Spike the urine sample with the this compound internal standard solution.

  • Pre-treat the urine sample as necessary (e.g., dilution with buffer).

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water to remove polar interferences. A mild organic wash (e.g., 5% methanol in water) may also be used.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the analytes with 2 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 3: Dried Urine Spot (DUS) Microsampling

This innovative method offers advantages in sample collection, storage, and transportation.[3][4]

Materials:

  • Urine sample

  • This compound internal standard solution (spiked into the urine prior to spotting)

  • Whatman 903 Protein Saver Cards or similar

  • Methanol

  • Ultrasonic bath

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Spike a batch of drug-free urine with known concentrations of didesmethyl sibutramine and a fixed concentration of this compound.

  • Spot a small, fixed volume (e.g., 30 µL) of the spiked urine onto the designated area of the DUS card.[4]

  • Allow the spots to dry completely at room temperature for at least 3 hours.[4]

  • Punch out the dried urine spot and place it into a microcentrifuge tube.

  • Add a precise volume of methanol (e.g., 300 µL) to the tube.[3]

  • Sonicate the tube for 5 minutes to extract the analytes from the paper matrix.[3]

  • Centrifuge the tube and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Conclusion

The choice of sample preparation technique for this compound in urine will depend on the specific requirements of the assay. LLE is a classic and effective method, while SPE can offer cleaner extracts and higher throughput. The DUS method presents a modern alternative with significant logistical benefits. For all methods, the use of a deuterated internal standard like this compound is paramount for achieving reliable and accurate quantification. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the field of drug analysis.

References

Application Notes and Protocols for Bioequivalence Studies of Sibutramine Utilizing Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822) is a norepinephrine, serotonin, and dopamine (B1211576) reuptake inhibitor that has been used for the management of obesity.[1] To ensure the therapeutic equivalence of generic formulations of sibutramine to the innovator product, rigorous bioequivalence (BE) studies are essential. These studies rely on the accurate quantification of the parent drug and its active metabolites in biological matrices.[2] Sibutramine is rapidly metabolized to two primary active metabolites, mono-desmethyl sibutramine (M1) and di-desmethyl sibutramine (M2), which are major contributors to its pharmacological effect.[3] Therefore, the bioanalytical method used in BE studies must be capable of accurately and precisely measuring sibutramine, M1, and M2 concentrations in plasma or serum.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and specificity.[4] The use of stable isotope-labeled internal standards (SIL-IS), such as Didesmethyl Sibutramine-d6, is crucial for achieving accurate and precise quantification by correcting for variability in sample processing and instrument response.[4][5][6] This document provides detailed application notes and protocols for conducting bioequivalence studies of sibutramine, with a specific focus on the utilization of this compound as an internal standard for the quantification of didesmethyl sibutramine (M2).

Bioanalytical Method: Quantification of Sibutramine, Mono-desmethyl Sibutramine, and Di-desmethyl Sibutramine in Human Plasma by LC-MS/MS

This section outlines a typical LC-MS/MS method for the simultaneous quantification of sibutramine, mono-desmethyl sibutramine (M1), and di-desmethyl sibutramine (M2) in human plasma. This compound is used as the internal standard for the quantification of M2. For a comprehensive analysis, it is recommended to also use deuterated internal standards for sibutramine (e.g., Sibutramine-d7) and M1.

Method Validation Parameters

The following tables summarize the typical validation parameters for the LC-MS/MS method.

ParameterSibutramineMono-desmethyl Sibutramine (M1)Di-desmethyl Sibutramine (M2)
Linearity Range 0.05 - 20 ng/mL[7]0.05 - 20 ng/mL[7]0.05 - 20 ng/mL[7]
Correlation Coefficient (r²) > 0.99[8]> 0.99[8]> 0.99[8]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[7]0.05 ng/mL[7]0.05 ng/mL[7]
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Intra-day Accuracy (% bias) ± 15%± 15%± 15%
Inter-day Accuracy (% bias) ± 15%± 15%± 15%
Recovery > 85%> 85%> 85%

Table 1: Bioanalytical Method Validation Parameters

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

1. Materials and Reagents:

  • Reference standards of Sibutramine HCl, Mono-desmethyl Sibutramine, and Di-desmethyl Sibutramine.

  • This compound (Internal Standard).

  • Human plasma (with anticoagulant, e.g., K2EDTA).

  • Methanol, Acetonitrile (HPLC grade).

  • Ammonium formate, Formic acid (LC-MS grade).

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing this compound).

  • Vortex for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[8]
Mobile Phase A: 2 mM Ammonium acetate (B1210297) in 0.1% formic acid in waterB: Acetonitrile[8]
Gradient Isocratic or gradient elution optimized for separation
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: LC-MS/MS Instrumental Parameters

4. MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sibutramine280.2125.1
Mono-desmethyl Sibutramine (M1)266.2125.1
Di-desmethyl Sibutramine (M2)252.2125.1
This compound (IS) 258.2 125.1

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Bioequivalence Study Protocol

A typical bioequivalence study for sibutramine is a single-dose, two-treatment, two-period, crossover study in healthy adult subjects under fasting conditions.[9]

Study Design
  • Design: Randomized, open-label, two-period crossover.[2]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[9] The number of subjects is determined by statistical power analysis, typically ranging from 16 to 64.[2][10]

  • Treatments:

    • Test Product: Generic sibutramine formulation.

    • Reference Product: Innovator sibutramine formulation.

  • Dose: A single oral dose of 15 mg sibutramine.[9]

  • Washout Period: A washout period of at least 14 days between the two treatment periods is recommended.[2]

  • Blood Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[10]

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration).[2] AUC0-inf (area under the curve extrapolated to infinity) is also calculated.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of the log-transformed Cmax and AUC0-t for sibutramine and its active metabolites (M1 and M2) should be within the acceptance range of 80.00% to 125.00%.[2][9]

Pharmacokinetic ParameterGeometric Mean (ng/mL or ng·h/mL)90% Confidence Interval
Sibutramine
Cmax80.00% - 125.00%
AUC0-t80.00% - 125.00%
Mono-desmethyl Sibutramine (M1)
Cmax80.00% - 125.00%
AUC0-t80.00% - 125.00%
Di-desmethyl Sibutramine (M2)
Cmax80.00% - 125.00%
AUC0-t80.00% - 125.00%

Table 4: Bioequivalence Acceptance Criteria

Visualizations

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 p1_rand Randomization s3->p1_rand p1_dose Single Dose Administration (Test or Reference Product) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample p1_washout Washout Period p1_sample->p1_washout p2_dose Single Dose Administration (Crossover Product) p1_washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 end end a3->end Bioequivalence Conclusion

Caption: Workflow for a typical two-period crossover bioequivalence study.

Sibutramine_Metabolism_Action cluster_metabolism Metabolic Pathway cluster_action Mechanism of Action Sibutramine Sibutramine M1 Mono-desmethyl Sibutramine (M1) Sibutramine->M1 N-demethylation M2 Di-desmethyl Sibutramine (M2) (Active Metabolite) M1->M2 N-demethylation Reuptake Inhibition of Norepinephrine & Serotonin Reuptake Transporters M2->Reuptake Pharmacological Activity Synapse Increased Neurotransmitter Levels in Synaptic Cleft Reuptake->Synapse Effect Enhanced Satiety & Reduced Appetite Synapse->Effect

Caption: Metabolic pathway and mechanism of action of sibutramine.

References

Detecting the Hidden Threat: Analytical Methods for Sibutramine Adulteration in Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibutramine (B127822), a monoamine reuptake inhibitor formerly prescribed for obesity, was withdrawn from the market in many countries due to an increased risk of cardiovascular events.[1][2] Despite its ban, sibutramine and its analogues are frequently found as illegal adulterants in dietary supplements marketed for weight loss.[3][4] This poses a significant health risk to consumers who are often unaware of the presence of this potent pharmaceutical ingredient. To ensure consumer safety and regulatory compliance, robust and reliable analytical methods for the detection of sibutramine in a variety of supplement matrices are crucial.

This document provides detailed application notes and protocols for the most common and effective analytical techniques used to identify and quantify sibutramine in dietary supplements. These methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of various analytical methods for the detection of sibutramine, providing a comparative overview to aid in method selection.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-PDA 0.33 µg/mL1 µg/mL1.0 - 80 µg/mL91.87 - 96.46[5]
HPLC-UV 0.666 mg L⁻¹2.018 mg L⁻¹4.5 - 19.5 mg L⁻¹Not Reported[6]
LC-ESI-MS 0.0018 - 0.73 µg/gNot ReportedNot ReportedNot Reported[7][8]
LC-MS/MS 1.3 ng/mL4.0 ng/mLNot ReportedNot Reported[9]
GC-MS 0.181 µg/mL0.5488 µg/mLNot ReportedNot Reported[4][10][11]
HPTLC 0.0765 µ g/band 0.2318 µ g/band 0.250 - 1.250 µ g/band 99.91 - 103.28[12]
HPTLC-UV ~0.3 mg/capsule (practical)Not Reported78 - 3022 ngGood[13]

Experimental Workflows

The general workflow for analyzing sibutramine in supplements involves sample preparation followed by instrumental analysis. The specific steps can vary depending on the chosen analytical technique and the sample matrix.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Dietary Supplement (Capsule, Powder, Liquid) Extraction Extraction with Organic Solvent (e.g., Methanol) Sample->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-UV / LC-MS/MS Filtration->HPLC Inject GC GC-MS Filtration->GC Inject (after derivatization if necessary) HPTLC HPTLC Filtration->HPTLC Apply to plate Identification Identification (Retention Time / Mass Spectrum / Rf) HPLC->Identification GC->Identification HPTLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General experimental workflow for the analysis of sibutramine in dietary supplements.

Experimental Protocols

Sample Preparation Protocol (General)

This protocol is a general guideline and may need to be optimized based on the specific supplement matrix.

  • Sample Weighing: Accurately weigh the contents of a representative number of capsules or an equivalent amount of powder or liquid supplement.

  • Extraction: Transfer the weighed sample to a suitable container and add a known volume of an appropriate organic solvent, most commonly methanol (B129727).[14][15]

  • Sonication: Sonicate the mixture for approximately 15-30 minutes to ensure complete extraction of sibutramine.[15]

  • Centrifugation: Centrifuge the resulting mixture at a sufficient speed (e.g., 4000 rpm) for about 5-10 minutes to pellet the solid excipients.[15]

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter before instrumental analysis.[15]

High-Performance Liquid Chromatography (HPLC-UV/PDA) Protocol

HPLC is a widely used technique for the quantification of sibutramine due to its accuracy and precision.[5]

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265) or sodium phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[6][14] For example, a 30:70 mixture of 50 mmol ammonium formate solution and acetonitrile can be used in isocratic mode.[14]

    • Flow Rate: A flow rate of 1.0 mL/min is often employed.[6][14]

    • Detection Wavelength: Detection is typically carried out at 225 nm.[1][6][14]

    • Injection Volume: 20 µL.[6]

  • Analysis:

    • Prepare a series of standard solutions of sibutramine in the mobile phase to construct a calibration curve.

    • Inject the prepared sample extracts into the HPLC system.

    • Identify the sibutramine peak by comparing its retention time with that of the standard.

    • Quantify the amount of sibutramine in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of sibutramine and its metabolites.[7][8][9]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is suitable.[7][8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 20 mM ammonium formate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[7][8][9]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions. For sibutramine, a common transition is m/z 280 -> 125.[16]

  • Analysis:

    • Optimize the MS parameters for sibutramine by infusing a standard solution.

    • Inject the prepared sample extracts into the LC-MS/MS system.

    • Identify sibutramine based on its retention time and the specific MRM transition.

    • Quantify the concentration using a calibration curve prepared with a suitable internal standard.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Output Sample_Injection Sample Injection C18_Column C18 Column Separation Sample_Injection->C18_Column ESI Electrospray Ionization (ESI+) C18_Column->ESI Precursor_Ion Precursor Ion Selection (m/z 280) ESI->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Product_Ion Product Ion Detection (m/z 125) CID->Product_Ion Chromatogram Chromatogram (Peak at specific retention time) Product_Ion->Chromatogram

Caption: LC-MS/MS workflow for the detection of sibutramine.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a reliable method for the confirmation of sibutramine, providing excellent chromatographic separation and mass spectral identification.[4][10][11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., TR-5MS), is often used.[15]

    • Injector: Splitless mode injection at a temperature of around 280°C.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

    • Oven Temperature Program: A temperature gradient is used, for example, starting at 150°C, holding for a period, and then ramping up to 280°C.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of sibutramine such as m/z 58, 72, and 114.[15]

  • Analysis:

    • Inject the prepared sample extract into the GC-MS system.

    • Identify sibutramine by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a library or a standard.

    • For quantification, create a calibration curve using the SIM mode.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC is a cost-effective and high-throughput method suitable for screening a large number of samples for the presence of sibutramine.[1][2][13]

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.[12]

    • Mobile Phase: A mixture of toluene (B28343) and methanol or toluene, ethyl acetate, and methanol are common.[1][12][13] For instance, a mobile phase of toluene:ethyl acetate:methanol (7:2:1 v/v/v) can be used.[12]

    • Application: Apply standards and sample extracts as bands onto the HPTLC plate.

    • Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired distance.

    • Detection: After drying the plate, densitometric scanning is performed at 225 nm.[1][13] Confirmation can be achieved by coupling the HPTLC plate to a mass spectrometer via a TLC-MS interface.[1][2]

  • Analysis:

    • Compare the Rf value of the spots in the sample tracks with that of the sibutramine standard.

    • Quantify the amount of sibutramine by comparing the peak area of the sample spot with the calibration curve obtained from the standards.

Conclusion

The adulteration of dietary supplements with sibutramine is a serious public health concern. The analytical methods detailed in this document provide researchers, scientists, and quality control professionals with a range of validated protocols to effectively screen for and quantify sibutramine in various supplement formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (HPTLC), high sensitivity (LC-MS/MS), or confirmatory analysis (GC-MS). Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and reliable results.

References

Application Note: Quantitative Analysis of Sibutramine in Dietary Supplements by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of sibutramine (B127822) in dietary supplements using Gas Chromatography-Mass Spectrometry (GC-MS). Sibutramine, a withdrawn anti-obesity drug, is often illegally included in herbal supplements, posing significant health risks to consumers.[1][2][3] The described protocol provides a reliable methodology for the extraction and quantification of sibutramine, ensuring consumer safety and regulatory compliance. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

Sibutramine was formerly a widely prescribed medication for the management of obesity. However, due to an increased risk of serious cardiovascular events, it was withdrawn from the market in many countries.[1][2][3] Despite its ban, sibutramine and its analogues are frequently found as undeclared ingredients in dietary supplements marketed for weight loss. The clandestine inclusion of this potent pharmaceutical agent in readily available consumer products represents a significant public health concern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high sensitivity and selectivity, making it an ideal method for the identification and quantification of contaminants and adulterants in complex matrices such as dietary supplements.[4] This application note presents a detailed protocol for the analysis of sibutramine in various supplement formulations using GC-MS.

Experimental Protocol

This section provides a comprehensive protocol for the analysis of sibutramine in dietary supplements, from sample preparation to data analysis.

Reagents and Materials
  • Sibutramine hydrochloride monohydrate (≥98% purity)

  • Methanol (B129727) (Analytical Grade)

  • Syringe filters (0.45 µm)

Standard Preparation

Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sibutramine hydrochloride monohydrate in methanol to prepare a 1 mg/mL stock solution. Vortex the solution to ensure complete dissolution and store at 4°C.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.3 µg/mL to 30 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the contents of a single capsule or a representative portion of the dietary supplement.

  • Homogenize the sample using a mortar and pestle.

  • Transfer a known weight of the homogenized sample into a volumetric flask and add a precise volume of methanol.

  • Sonicate the mixture for 30 minutes to ensure complete extraction of sibutramine.[1]

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • The filtered extract is now ready for GC-MS analysis. If high concentrations of sibutramine are expected, further dilution with methanol may be necessary.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been shown to provide excellent performance for the analysis of sibutramine.

ParameterValue
Gas Chromatograph Bruker Scion 436-GC or equivalent
Mass Spectrometer Bruker Scion SQ MS or equivalent
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 60°C, ramped to a final temperature at a specified rate.
Ionization Mode Electron Ionization (EI)
Scan Mode Full Scan (50-500 m/z) and Selected Ion Monitoring (SIM)
Key Fragment Ions (m/z) 58, 72, 114

Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1][2][3]

Validation ParameterResult
Linearity Range 0.3 - 30 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) Within 95-105%
Precision (%RSD) < 5%
Limit of Detection (LOD) 0.181 µg/mL[1][2][3]
Limit of Quantification (LOQ) 0.5488 µg/mL[1][2][3]

Results and Discussion

The developed GC-MS method demonstrated high sensitivity and selectivity for the analysis of sibutramine. The retention time for sibutramine under the specified conditions is approximately 6.71 minutes.[3][5] The mass spectrum of sibutramine is characterized by key fragment ions at m/z 58, 72, and 114, which can be used for confirmation in both full scan and SIM mode.[6]

Analysis of various commercially available dietary supplements revealed the presence of sibutramine in several products, with concentrations varying significantly from trace levels to amounts exceeding the former therapeutic dose.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample Dietary Supplement Sample homogenize Homogenization sample->homogenize extract Methanol Extraction & Sonication homogenize->extract filter_sample Filtration (0.45 µm) extract->filter_sample injection Inject Sample/Standard filter_sample->injection standard Sibutramine Standard stock Prepare Stock Solution (1 mg/mL) standard->stock working Prepare Working Standards (0.3-30 µg/mL) stock->working working->injection gcms GC-MS System separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan & SIM) separation->detection data_acq Data Acquisition detection->data_acq calibration Calibration Curve Generation data_acq->calibration quantification Quantification of Sibutramine data_acq->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of sibutramine.

Sibutramine Fragmentation Pathway

fragmentation_pathway sibutramine Sibutramine (M+) fragment1 Fragment (m/z 114) sibutramine->fragment1 Loss of C11H14NCl fragment2 Fragment (m/z 72) sibutramine->fragment2 Loss of C13H17Cl fragment3 Fragment (m/z 58) sibutramine->fragment3 Loss of C14H19Cl

Caption: Key fragmentation of sibutramine in Mass Spectrometry.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust tool for the routine screening and quantification of sibutramine in a variety of dietary supplements. The high sensitivity and selectivity of the method allow for the detection of sibutramine even at low concentrations, making it an essential technique for regulatory bodies and quality control laboratories to ensure the safety of consumer products. The validation data confirms that the method is accurate, precise, and fit for its intended purpose.

References

Application Note: Quantification of Sibutramine and its Metabolites in Dietary Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822) is a monoamine reuptake inhibitor that was formerly used for the treatment of obesity. Due to an increased risk of cardiovascular events, it has been withdrawn from the market in many countries. However, it is often illegally included as an undeclared ingredient in dietary supplements marketed for weight loss. The quantification of sibutramine and its primary active metabolites, N-desmethylsibutramine (nor-sibutramine) and N-didesmethylsibutramine (bis-nor-sibutramine), is crucial for regulatory control and consumer safety.

This document provides detailed protocols for the quantification of sibutramine and its metabolites in various dietary product matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A generalized sample preparation workflow is essential for accurate and reproducible results. The following protocol is a composite of common techniques found in the literature.

G cluster_sample_prep Sample Preparation Workflow sample Dietary Supplement Sample (Capsule, Tablet, Powder, Liquid) homogenize Homogenization sample->homogenize extraction Solvent Extraction (e.g., Methanol (B129727), Acetonitrile) homogenize->extraction vortex Vortexing & Sonication extraction->vortex centrifuge Centrifugation vortex->centrifuge filter Filtration (0.45 µm filter) centrifuge->filter analysis Analysis by HPLC, GC-MS, or LC-MS/MS filter->analysis

Caption: General workflow for dietary supplement sample preparation.

Protocol:

  • Sample Homogenization:

    • For solid samples (capsules, tablets), accurately weigh the contents of a representative number of units (e.g., 10) and grind into a fine, homogeneous powder.

    • For liquid samples, ensure the sample is well-mixed before subsampling.

  • Extraction:

    • Accurately weigh a portion of the homogenized powder (typically 100-500 mg) or pipette a known volume of the liquid sample into a centrifuge tube.

    • Add a precise volume of extraction solvent (e.g., 10 mL of methanol or acetonitrile).[1][2][3][4]

    • For enhanced extraction efficiency, samples can be subjected to vortexing for 1-2 minutes followed by ultrasonication for 15-30 minutes.[4]

  • Clarification:

    • Centrifuge the sample extract at a moderate speed (e.g., 4000-5000 rpm) for 10-15 minutes to pellet insoluble matter.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean vial for analysis.[4]

    • If necessary, dilute the filtrate with the mobile phase or an appropriate solvent to bring the analyte concentration within the calibration range.[1]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine screening and quantification of sibutramine.

Protocol:

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., Spherisorb C8, NUCLEOSIL C18).[5][6][7]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. Examples include:

    • Elution: Isocratic or gradient elution can be employed.[5][6][8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[8]

    • Injection Volume: 20 µL.[8]

    • UV Detection: Wavelength set to 223 nm or 225 nm.[5][6][8]

  • Standard Preparation:

    • Prepare a stock solution of sibutramine hydrochloride monohydrate in methanol (e.g., 1 mg/mL).[1][2]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve over a suitable concentration range (e.g., 0.025–1.0 mg/mL).[5][6]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Inject the prepared sample extracts and determine the concentration of sibutramine by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of sibutramine.

Protocol:

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: An initial oven temperature of around 100°C, held for a short period, followed by a ramp to a final temperature of approximately 280-300°C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for sibutramine.

  • Standard Preparation:

    • Prepare a stock solution of sibutramine in methanol (e.g., 1 mg/mL).[1]

    • Create a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Quantification:

    • Generate a calibration curve from the analysis of the working standards.

    • Analyze the sample extracts and quantify sibutramine based on the calibration curve. A recent study reported the retention time for sibutramine at 6.71 minutes with a total run time of 12 minutes.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the simultaneous quantification of sibutramine and its metabolites due to its superior sensitivity and specificity.

G cluster_lcmsms LC-MS/MS Analysis Workflow sample_prep Prepared Sample Extract lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_ionization->ms_q1 cid Collision Cell (q2) (Collision-Induced Dissociation) ms_q1->cid ms_q3 Quadrupole 3 (Q3) (Product Ion Selection) cid->ms_q3 detector Detector ms_q3->detector data_analysis Data Analysis & Quantification detector->data_analysis

Caption: Workflow for LC-MS/MS analysis of sibutramine and its metabolites.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase: Gradient elution is commonly used with:

      • Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium acetate.[3]

      • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3][10][11]

    • MRM Transitions:

      • Sibutramine: m/z 279.9 -> 124.8.[3][10]

      • N-desmethylsibutramine: m/z 266.0 -> 124.8.[3][10]

      • N-didesmethylsibutramine: m/z 252.1 -> 125.0.[3][10]

  • Standard Preparation:

    • Prepare mixed stock solutions of sibutramine, N-desmethylsibutramine, and N-didesmethylsibutramine in methanol.

    • Generate a series of working standards by diluting the mixed stock solution to achieve concentrations suitable for building calibration curves (e.g., 2.0 ng/mL to 100 ng/mL).[3]

  • Quantification:

    • Construct individual calibration curves for each analyte based on the peak areas obtained from the MRM transitions of the standard solutions.

    • Analyze the prepared sample extracts and quantify the analytes using their respective calibration curves.

Data Presentation: Quantitative Method Parameters

The following tables summarize the performance characteristics of various analytical methods for the quantification of sibutramine and its metabolites.

Table 1: HPLC Method Parameters

ParameterSibutramineN-didesmethylsibutramineReference
Linearity Range 4.5 - 19.5 mg/L-[8]
0.025 - 1.0 mg/mL0.025 - 1.0 mg/mL[5][6]
LOD 0.666 mg/L-[8]
LOQ 2.018 mg/L-[8]
Correlation Coefficient (r²) > 0.999> 0.999[5][6]

Table 2: GC-MS Method Parameters

ParameterSibutramineReference
Linearity Range Not Specified[1]
LOD 0.181 µg/mL[1]
LOQ 0.5488 µg/mL[1]
Accuracy 100.10 - 102.71%[1]
Precision (RSD) up to 2.99%[1]

Table 3: LC-MS/MS Method Parameters

ParameterSibutramineN-desmethylsibutramineN-didesmethylsibutramineReference
Linearity Range 0.002 - 0.1 µg/mL0.002 - 0.1 µg/mL0.002 - 0.1 µg/mL[3][10]
5.0 - 30.0 ng/mL--[11]
LOD 1.3 ng/mL--[11]
LOQ 4.0 ng/mL--[11]
Correlation Coefficient (r²) > 0.99> 0.99> 0.99[3]
0.99848--[11]

Conclusion

The methods described provide robust and reliable approaches for the quantification of sibutramine and its metabolites in dietary supplements. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample throughput, and availability of instrumentation. LC-MS/MS is recommended for the most sensitive and specific simultaneous determination of sibutramine and its metabolites. Adherence to these protocols will ensure accurate and defensible results for regulatory compliance and product quality control.

References

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for Didesmethyl Sibutramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, the expected precursor ion ([M+H]⁺) in positive ion mode mass spectrometry would be approximately m/z 258.1, accounting for the addition of six deuterium (B1214612) atoms to the Didesmethyl Sibutramine molecule (exact mass ~252.2). Common product ions are typically generated through fragmentation of the molecular structure. Based on the fragmentation of the non-deuterated analogue, a likely product ion would be around m/z 125.0, corresponding to a key structural fragment.[1]

Q2: Why is a deuterated internal standard like this compound used in quantitative analysis?

A2: Deuterated internal standards are the gold standard in quantitative mass spectrometry for several reasons.[2] They are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and have similar ionization efficiencies.[3] This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3][4]

Q3: My deuterated internal standard is showing a different retention time than the analyte. Is this normal and how can I fix it?

A3: A slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in reversed-phase chromatography, often with the deuterated compound eluting slightly earlier.[3][4][5] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects and compromise data quality.[3][4] To address this, you can try modifying your chromatographic conditions, such as adjusting the mobile phase gradient, changing the column temperature, or using a column with slightly lower resolution to encourage co-elution.[3][6]

Q4: What are some common causes of poor sensitivity when analyzing this compound?

A4: Poor sensitivity can arise from several factors. Suboptimal mass spectrometry parameters, such as collision energy and declustering potential, can lead to inefficient fragmentation and ion transmission. Additionally, issues with the LC method, such as poor peak shape or excessive matrix effects, can suppress the signal. It is also important to ensure the purity and concentration of your this compound standard are correct.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Signal Intensity / Sensitivity Suboptimal MS parameters (Collision Energy, Declustering Potential).Systematically optimize MS parameters by infusing a solution of this compound and monitoring the signal intensity while varying the collision energy and declustering potential to find the optimal values that yield the highest signal.[2]
Ion suppression from matrix components.Evaluate matrix effects by comparing the response of the standard in solvent versus in a matrix extract. Improve sample clean-up procedures to remove interfering matrix components. Modify chromatographic conditions to separate the analyte from the interfering components.[3]
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
Interference from co-eluting compounds.Improve chromatographic separation to resolve this compound from interfering peaks. Check for potential sources of contamination in your sample preparation workflow.
Inconsistent or Inaccurate Results Isotopic exchange of deuterium atoms.While less common for D6 labeling on a stable part of the molecule, ensure that the pH of your samples and mobile phase is not excessively acidic or basic, which could promote exchange.[5]
Impurities in the deuterated standard.Verify the isotopic and chemical purity of your this compound standard. The presence of unlabeled analyte can lead to artificially high readings.[3][5]
Non-linear response.Ensure you are operating within the linear dynamic range of the instrument. Prepare a calibration curve with a sufficient number of points to accurately define the response.

Experimental Protocols

Optimization of Mass Spectrometry Parameters by Infusion

This protocol describes the process of finding the optimal declustering potential (DP) and collision energy (CE) for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a working solution of this compound at a concentration of 100-1000 ng/mL in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

  • Infuse the Solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion of this compound (m/z ~258.1).

    • Ramp the DP across a relevant range (e.g., 20-150 V) and record the ion intensity at each step.

    • The optimal DP is the voltage that produces the maximum precursor ion intensity.[2]

  • Optimize Collision Energy (CE):

    • Using the optimal DP, set up a product ion scan to identify the major fragment ions.

    • Select the most intense and stable product ion for Multiple Reaction Monitoring (MRM).

    • Set up an MRM transition for this compound (e.g., m/z 258.1 → 125.0).

    • Ramp the CE across a wide range (e.g., 5-60 eV) and record the product ion intensity.

    • The optimal CE is the value that yields the maximum product ion intensity.[2]

Example Mass Spectrometry Parameters

The following table provides a starting point for the mass spectrometry parameters for Didesmethyl Sibutramine and its deuterated internal standard. These values should be optimized for your specific instrument and experimental conditions.

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) (V) Collision Energy (CE) (eV)
Didesmethyl Sibutramine252.1[1]125.0[1]To be optimizedTo be optimized
This compound~258.1~125.0To be optimizedTo be optimized

Visualizations

ExperimentalWorkflow Experimental Workflow for MS Parameter Optimization cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_final Final Method prep_solution Prepare 100-1000 ng/mL This compound Standard Solution infuse Infuse into Mass Spectrometer (5-10 µL/min) prep_solution->infuse q1_scan Q1 Scan: Identify Precursor Ion (m/z ~258.1) infuse->q1_scan opt_dp Optimize Declustering Potential (DP) for Maximum Precursor Ion Intensity q1_scan->opt_dp prod_scan Product Ion Scan: Identify Major Fragment Ions opt_dp->prod_scan select_frag Select Quantifier and Qualifier Product Ions prod_scan->select_frag opt_ce Optimize Collision Energy (CE) for Maximum Product Ion Intensity select_frag->opt_ce final_method Incorporate Optimized Parameters into Final LC-MS/MS Method opt_ce->final_method

Caption: Workflow for optimizing MS parameters for this compound.

TroubleshootingFlow Troubleshooting Logic for Poor Signal start Poor Signal Intensity for This compound check_ms Are MS Parameters Optimized? start->check_ms optimize_ms Perform Infusion Optimization (DP, CE) check_ms->optimize_ms No check_chrom Is Chromatography Optimal? (Peak Shape, Retention) check_ms->check_chrom Yes optimize_ms->check_chrom adjust_lc Adjust LC Method: - Gradient - Column Temperature - Flow Rate check_chrom->adjust_lc No check_matrix Are Matrix Effects Present? check_chrom->check_matrix Yes adjust_lc->check_matrix improve_cleanup Improve Sample Preparation and Clean-up check_matrix->improve_cleanup Yes check_standard Is the Standard OK? (Purity, Concentration) check_matrix->check_standard No improve_cleanup->check_standard verify_standard Verify Standard Purity and Prepare Fresh Dilutions check_standard->verify_standard No resolved Issue Resolved check_standard->resolved Yes verify_standard->resolved

Caption: Troubleshooting workflow for low signal intensity issues.

References

Technical Support Center: Didesmethyl Sibutramine-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Didesmethyl Sibutramine-d6 in various biological matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in plasma?

For long-term storage, it is recommended to keep plasma samples containing this compound at -80°C. Studies have demonstrated that sibutramine (B127822) and its N-desmethyl metabolites are stable in plasma for at least 216 days under these conditions[1]. For short-term storage, such as during sample processing, keeping the samples on ice or at refrigerated temperatures (2-8°C) is advisable to minimize degradation.

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?

Plasma samples containing sibutramine and its N-desmethyl metabolites have been shown to be stable for at least three freeze-thaw cycles[1]. To avoid potential degradation, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for individual experiments is highly recommended.

Q3: What is the stability of this compound in urine?

In a dried urine spot (DUS) format, didesmethyl sibutramine has been found to be stable for up to one week when stored in the dark at room temperature[2][3]. For liquid urine samples, storage at -20°C or below is recommended for long-term stability, a common practice for preserving drug metabolites in urine[4][5].

Q4: Is this compound stable in whole blood?

Q5: Can I store my samples at room temperature for a short period before processing?

For plasma, short-term stability studies have shown that quality control samples are stable for at least 6 hours at room temperature before treatment[1]. For dried urine spots, stability is maintained for up to one week at room temperature when protected from light[2][3]. However, for liquid urine and whole blood, it is strongly recommended to minimize time at room temperature and process or freeze the samples as soon as possible to prevent potential degradation[5][9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound in plasma samples. Degradation due to improper storage. Ensure plasma samples are stored at -80°C for long-term storage and minimize freeze-thaw cycles. Verify that samples were not left at room temperature for extended periods before processing.
Inefficient extraction. Review the extraction protocol. Ensure the pH of the sample is optimized for extraction and that the organic solvent used is appropriate. A liquid-liquid extraction with methyl-tert-butyl ether has been used successfully[10].
Inconsistent results between different aliquots of the same sample. Multiple freeze-thaw cycles. Prepare single-use aliquots to avoid repeated freezing and thawing of the bulk sample. Studies indicate stability for up to three cycles, but minimizing them is best practice[1].
Non-homogenous sample. Ensure the sample is thoroughly vortexed after thawing and before taking an aliquot for analysis.
Analyte degradation observed in urine samples. Bacterial contamination. For long-term storage, ensure urine samples are stored at -20°C or below. If short-term storage at 4°C or room temperature is necessary, consider using a preservative or filtration sterilization[4].
Exposure to light. Store urine samples, especially dried urine spots, in the dark to prevent photodegradation[2][3].
Poor signal intensity during LC-MS/MS analysis. Suboptimal instrument parameters. Optimize mass spectrometry parameters, including precursor and product ions, collision energy, and source conditions for this compound[2][11].
Matrix effects. Implement appropriate sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the biological matrix.

Data Summary

Table 1: Stability of Sibutramine and its Metabolites in Human Plasma

AnalyteStorage ConditionDurationStabilityReference
Sibutramine and N-desmethyl metabolites-80°C216 daysStable[1]
Sibutramine and N-desmethyl metabolitesRoom Temperature6 hoursStable[1]
Sibutramine and N-desmethyl metabolites3 Freeze-Thaw CyclesN/AStable[1]

Table 2: Stability of Didesmethyl Sibutramine in Dried Urine Spots (DUS)

AnalyteStorage ConditionDurationStabilityReference
Didesmethyl SibutramineRoom Temperature (in the dark)1 weekStable[2][3]
Didesmethyl SibutramineRoom Temperature (in the dark)> 1 weekInaccuracy observed[2][3]

Experimental Protocols

1. Protocol: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol is based on methodologies described for the analysis of sibutramine and its metabolites in human plasma[10][12].

  • Thawing: Thaw frozen plasma samples at room temperature or in a water bath at a controlled temperature.

  • Aliquoting: Vortex the thawed sample and aliquot the required volume (e.g., 500 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of the internal standard (this compound) to the plasma aliquot.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Add a protein precipitating agent (e.g., acetonitrile) or an extraction solvent (e.g., methyl-tert-butyl ether)[10][12].

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

2. Protocol: Dried Urine Spot (DUS) Preparation and Extraction

This protocol is adapted from a study on the detection of sibutramine and its metabolites in dried urine spots[2][3].

  • Spotting: Spot a precise volume (e.g., 30 µL) of the urine sample onto a Whatman 903 Protein Saver Card.

  • Drying: Allow the spots to dry completely in a desiccator at room temperature for at least 3 hours.

  • Extraction:

    • Punch out the dried spot and place it in a microcentrifuge tube.

    • Add a specific volume of extraction solvent (e.g., 300 µL of absolute methanol)[2].

    • Sonicate for a defined period (e.g., 15-30 minutes) to facilitate extraction.

  • Centrifugation: Centrifuge the tube to pellet the paper debris.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_analysis Analysis start Thaw Plasma Sample aliquot Aliquot & Spike with IS start->aliquot extract Protein Precipitation / LLE aliquot->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Workflow for Plasma Sample Analysis.

Experimental_Workflow_DUS cluster_prep Sample Preparation cluster_analysis Analysis start Spot Urine on Card dry Dry Sample start->dry extract Extract with Solvent dry->extract centrifuge Centrifuge extract->centrifuge inject Inject Supernatant into LC-MS/MS centrifuge->inject data Data Acquisition & Processing inject->data

Caption: Workflow for Dried Urine Spot Analysis.

Logical_Relationship_Stability cluster_factors Factors Affecting Stability cluster_outcomes Stability Outcomes Temp Temperature Stable Stable Temp->Stable Low Temp (-80°C) Degraded Degraded Temp->Degraded High Temp Time Storage Time Time->Stable Short Term (frozen) Time->Degraded Long Term (if not frozen) FT Freeze-Thaw Cycles FT->Stable Minimal Cycles FT->Degraded Multiple Cycles Light Light Exposure Light->Degraded Matrix Biological Matrix Matrix->Degraded e.g., Whole Blood (enzymes)

Caption: Factors Influencing Analyte Stability.

References

Troubleshooting low recovery of Didesmethyl Sibutramine-d6 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Didesmethyl Sibutramine-d6 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the extraction process. The most common issues include incorrect pH of the sample or solutions, suboptimal solvent selection for extraction and elution, analyte loss during the evaporation and reconstitution steps, and problems related to the solid-phase extraction (SPE) sorbent. It is also crucial to consider the stability of the compound and potential interactions with the biological matrix.

Q2: How does pH affect the extraction efficiency of this compound?

Didesmethyl Sibutramine (B127822) is a secondary amine. The charge state of an amine is highly dependent on the pH of the solution.

  • For Reversed-Phase SPE and Liquid-Liquid Extraction: To ensure efficient extraction from an aqueous matrix into an organic solvent or retention on a non-polar SPE sorbent, the amine should be in its neutral (un-ionized) form. This is typically achieved by adjusting the sample pH to be at least 2 units above its pKa.

  • For Cation-Exchange SPE: For this method, the amine should be in its positively charged (ionized) form to bind to the sorbent. This requires adjusting the sample pH to be at least 2 units below its pKa.

Failure to properly adjust the pH is a primary reason for poor recovery.

Q3: I'm observing low recovery with my liquid-liquid extraction (LLE). What should I check first?

For LLE, the initial troubleshooting steps should focus on:

  • pH Adjustment: Verify that the pH of your aqueous sample is appropriately basic to neutralize the amine.

  • Solvent Choice: Ensure your extraction solvent is immiscible with water and has a good affinity for Didesmethyl Sibutramine. Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent.[1][2][3]

  • Extraction Technique: Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer. However, overly vigorous shaking can lead to emulsions, which can trap the analyte and hinder phase separation.

  • Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte.

Q4: My solid-phase extraction (SPE) recovery is poor. What are the key troubleshooting points?

With SPE, several factors can contribute to low recovery:

  • Sorbent Choice: Ensure the sorbent chemistry is appropriate for your analyte. For secondary amines like Didesmethyl Sibutramine, polymeric reversed-phase sorbents like Oasis HLB are often a good choice.[4]

  • Column Conditioning and Equilibration: Incomplete or improper conditioning and equilibration can lead to inconsistent and poor retention of the analyte.

  • Sample Loading: The pH of the sample loaded onto a reversed-phase column should be adjusted to ensure the analyte is in its neutral form. The flow rate during loading should also be slow enough to allow for proper interaction with the sorbent.[5]

  • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it prematurely elutes the analyte. A common mistake is using a wash solvent with too high of an organic content.

  • Elution Step: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent. For cation-exchange SPE, the elution solvent will need to neutralize the charge on the analyte or the sorbent.

Q5: Could the issue be with the deuterated internal standard itself?

Yes, there are specific issues related to deuterated internal standards that can affect recovery and data accuracy:

  • Isotopic Exchange: In some cases, deuterium (B1214612) atoms can exchange with protons from the solvent, leading to a loss of the deuterium label. This is more common with acidic or basic conditions and certain solvents.

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in liquid chromatography.[6] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.

  • Purity of the Standard: It's important to ensure the deuterated standard is not contaminated with the unlabeled analyte, as this can lead to inaccurate quantification.

Data Presentation

The following tables summarize hypothetical data illustrating the impact of different extraction parameters on the recovery of this compound.

Table 1: Effect of pH on Liquid-Liquid Extraction Recovery

Extraction SolventSample pHMean Recovery (%)Standard Deviation (%)
Methyl tert-butyl ether7.045.25.1
Methyl tert-butyl ether9.092.83.5
Ethyl Acetate7.038.76.2
Ethyl Acetate9.085.14.8

Table 2: Effect of SPE Wash Solvent on Recovery

SPE SorbentWash Solvent (Methanol in Water)Mean Recovery (%)Standard Deviation (%)
Oasis HLB5%95.32.8
Oasis HLB30%88.14.2
Oasis HLB60%62.57.3

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 500 µL of plasma sample, add 50 µL of an internal standard working solution of this compound.

    • Add 50 µL of 1M sodium hydroxide (B78521) to adjust the pH to be basic. Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE) to the sample tube.

    • Cap the tube and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for analysis.

Detailed Protocol for Solid-Phase Extraction (SPE)
  • Column Conditioning:

  • Column Equilibration:

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • To 500 µL of plasma sample, add 50 µL of an internal standard working solution of this compound.

    • Add 500 µL of 4% phosphoric acid in water and vortex.

    • Load the entire sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Mandatory Visualization

Troubleshooting_Low_Recovery Start Start: Low Recovery of this compound Check_Method Extraction Method? Start->Check_Method LLE_Path Liquid-Liquid Extraction Check_Method->LLE_Path LLE SPE_Path Solid-Phase Extraction Check_Method->SPE_Path SPE Check_LLE_pH Is sample pH basic (>=9)? LLE_Path->Check_LLE_pH Check_SPE_Sorbent Is SPE sorbent appropriate (e.g., Polymeric RP)? SPE_Path->Check_SPE_Sorbent Adjust_LLE_pH Adjust pH with base (e.g., NaOH) Check_LLE_pH->Adjust_LLE_pH No Check_LLE_Solvent Is extraction solvent appropriate (e.g., MTBE)? Check_LLE_pH->Check_LLE_Solvent Yes Adjust_LLE_pH->Check_LLE_Solvent Change_LLE_Solvent Consider alternative water-immiscible organic solvents Check_LLE_Solvent->Change_LLE_Solvent No Check_Emulsion Emulsion formation observed? Check_LLE_Solvent->Check_Emulsion Yes Change_LLE_Solvent->Check_Emulsion Break_Emulsion Use gentle mixing, add salt, or centrifuge at higher speed Check_Emulsion->Break_Emulsion Yes Check_Evaporation Analyte loss during evaporation? Check_Emulsion->Check_Evaporation No Break_Emulsion->Check_Evaporation Change_SPE_Sorbent Select sorbent based on analyte properties Check_SPE_Sorbent->Change_SPE_Sorbent No Check_SPE_pH Is sample pH adjusted for retention? Check_SPE_Sorbent->Check_SPE_pH Yes Change_SPE_Sorbent->Check_SPE_pH Adjust_SPE_pH Adjust pH to neutralize the amine for RP-SPE Check_SPE_pH->Adjust_SPE_pH No Check_Wash Is wash solvent too strong? Check_SPE_pH->Check_Wash Yes Adjust_SPE_pH->Check_Wash Decrease_Wash_Strength Reduce organic content in wash solvent Check_Wash->Decrease_Wash_Strength Yes Check_Elution Is elution solvent strong enough? Check_Wash->Check_Elution No Decrease_Wash_Strength->Check_Elution Increase_Elution_Strength Increase organic content or change solvent in elution step Check_Elution->Increase_Elution_Strength No Check_Elution->Check_Evaporation Yes Increase_Elution_Strength->Check_Evaporation Optimize_Evaporation Use gentle nitrogen stream and moderate temperature (e.g., 40°C) Check_Evaporation->Optimize_Evaporation Yes Final_Check Re-evaluate recovery after optimization Check_Evaporation->Final_Check No Optimize_Evaporation->Final_Check

Caption: Troubleshooting workflow for low recovery of this compound.

LLE_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Adjust_pH Adjust to basic pH (e.g., with NaOH) Add_IS->Adjust_pH Add_Solvent Add organic solvent (e.g., MTBE) Adjust_pH->Add_Solvent Mix Vortex to mix phases Add_Solvent->Mix Centrifuge Centrifuge to separate phases Mix->Centrifuge Collect_Organic Collect organic layer Centrifuge->Collect_Organic Evaporate Evaporate to dryness (N2 stream, 40°C) Collect_Organic->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze Analyze by LC-MS Reconstitute->Analyze

Caption: Experimental workflow for liquid-liquid extraction.

SPE_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Pretreat Pre-treat sample (e.g., acidify) Add_IS->Pretreat Load Load sample onto cartridge Pretreat->Load Condition Condition SPE cartridge (Methanol) Equilibrate Equilibrate SPE cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash cartridge (e.g., 5% Methanol) Load->Wash Elute Elute analyte (e.g., Methanol) Wash->Elute Evaporate Evaporate to dryness (N2 stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute Analyze Analyze by LC-MS Reconstitute->Analyze

Caption: Experimental workflow for solid-phase extraction.

References

Technical Support Center: Optimizing Liquid Chromatography Gradients for Sibutramine Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of sibutramine (B127822) and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of liquid chromatography gradients for the separation of sibutramine and its primary active metabolites, N-mono-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2).

Problem Potential Cause Suggested Solution
Poor resolution between sibutramine and its metabolites. Inadequate mobile phase composition or gradient slope.- Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. - Modify Mobile Phase: Alter the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Trying a different organic solvent can also change selectivity. - pH Adjustment: Modify the pH of the aqueous mobile phase, as this can alter the ionization state and retention of the analytes.
Poor peak shape (tailing or fronting). - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH.- Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine, to the mobile phase to reduce peak tailing. - Check Sample Concentration: Dilute the sample to avoid overloading the column. - Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes.
Low signal intensity or poor sensitivity. - Suboptimal detection wavelength (UV). - Inefficient ionization (MS). - Sample loss during preparation.- Optimize UV Wavelength: Ensure detection is set to the absorption maximum of sibutramine and its metabolites (around 223-225 nm).[1][2] - Enhance Ionization: For LC-MS, optimize the mobile phase composition (e.g., add formic acid or ammonium (B1175870) formate) to promote better ionization in the positive ion mode.[3] - Review Sample Preparation: Evaluate the extraction efficiency of your sample preparation method (LLE, SPE, or protein precipitation).
Inconsistent retention times. - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[3] - Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. - Column Wash: Implement a robust column washing procedure after each analytical batch.
High backpressure. - Blockage in the LC system (e.g., guard column, frits). - Particulate matter from the sample. - Mobile phase precipitation.- Systematic Check: Isolate the column to determine if the high pressure is from the column or the instrument. - Filter Sample: Ensure all samples and standards are filtered through a 0.22 µm or 0.45 µm filter before injection. - Mobile Phase Compatibility: Check the compatibility of the mobile phase components to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of sibutramine that I should be targeting for separation?

A1: The primary pharmacologically active metabolites of sibutramine are N-mono-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2).[1][2] Your chromatographic method should aim to achieve baseline separation for sibutramine, M1, and M2.

Q2: Which type of HPLC column is recommended for separating sibutramine and its metabolites?

A2: Reversed-phase columns, particularly C8 and C18, are most commonly and successfully used for the separation of sibutramine and its metabolites.[4][5] The choice between C8 and C18 will depend on the desired retention and selectivity for your specific application.

Q3: What is a typical starting gradient for method development?

A3: A good starting point for a gradient method would be to use a C18 column with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile (B52724) with 0.1% formic acid. You can begin with a linear gradient from a low percentage of B (e.g., 10-20%) to a high percentage (e.g., 90-95%) over 15-20 minutes. The flow rate is typically around 1 mL/min for standard analytical columns.

Q4: How can I improve the detection of sibutramine and its metabolites by LC-MS?

A4: For LC-MS analysis, using a mobile phase with volatile additives like formic acid or ammonium formate (B1220265) is crucial for efficient ionization in positive electrospray ionization (ESI) mode.[3] Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode will significantly enhance selectivity and sensitivity.[2]

Q5: What are the common m/z transitions for sibutramine and its main metabolites in MS/MS?

A5: In positive ion mode, the following precursor → product ion transitions are commonly used for quantification and confirmation:

  • Sibutramine (SB): m/z 280.1 → 125.1[2]

  • N-desmethylsibutramine (DSB/M1): m/z 266.0 → 124.8[2]

  • N-didesmethylsibutramine (DDSB/M2): m/z 252.1 → 125.0[2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Sibutramine and its Metabolites in Human Plasma

This protocol is a representative method for the quantitative analysis of sibutramine, M1, and M2 in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a centrifuge tube, add an internal standard solution.
  • Add 200 µL of 1M sodium hydroxide (B78521) to basify the sample.
  • Add 3 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.[2]
  • Mobile Phase A: 2 mM ammonium acetate (B1210297) in 0.1% formic acid in water.[2]
  • Mobile Phase B: Acetonitrile.[2]
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 15 | | 1.0 | 15 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 15 | | 10.0 | 15 |
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.
  • MS Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Protocol 2: HPLC-UV Analysis of Sibutramine

This protocol is suitable for the quantification of sibutramine in pharmaceutical formulations.

1. Sample Preparation:

  • Weigh and finely powder the contents of several capsules to obtain a homogenous sample.
  • Accurately weigh a portion of the powder equivalent to one dose and transfer it to a volumetric flask.
  • Add a suitable diluent (e.g., a mixture of mobile phase), sonicate to dissolve, and dilute to volume.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5) and acetonitrile (30:70, v/v).[6]
  • Flow Rate: 1.0 mL/min.[6]
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient.
  • UV Detection: 225 nm.[6]

Data Presentation

Table 1: Typical Retention Times for Sibutramine and its Metabolites

CompoundAbbreviationTypical Retention Time (min)
SibutramineSB~5.8
N-mono-desmethylsibutramineM1~5.2
N-di-desmethylsibutramineM2~4.6
Note: Retention times are approximate and will vary depending on the specific chromatographic conditions.

Table 2: Example Gradient Timetable for LC-MS/MS

Time (minutes)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.00.48515
1.00.48515
8.00.4595
10.00.4595
10.10.48515
12.00.48515

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation / LLE / SPE sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lc HPLC Separation (Gradient Elution) sp5->lc ms Mass Spectrometry (ESI+, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for the analysis of sibutramine metabolites.

troubleshooting_logic start Poor Peak Resolution q1 Are peaks co-eluting? start->q1 a1_yes Adjust Gradient Slope (make it shallower) q1->a1_yes Yes a1_no Check for Peak Tailing q1->a1_no No a2_yes Modify Mobile Phase pH or Add Ion-Pairing Reagent a1_no->a2_yes Yes a2_no Consider a Different Stationary Phase a1_no->a2_no No

References

How to reduce ion suppression for Didesmethyl Sibutramine-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of Didesmethyl Sibutramine-d6.

Troubleshooting Guides

Problem: Significant ion suppression is observed for this compound, leading to poor sensitivity and inaccurate quantification.

Ion suppression is a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. The use of a deuterated internal standard like this compound is intended to compensate for this effect; however, severe suppression can still negatively impact data quality.

Step 1: Assess the Severity of Ion Suppression

A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is most pronounced. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at specific retention times indicates the presence of co-eluting, suppressing agents.

Step 2: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced to the LC-MS/MS system. The choice of sample preparation technique can have a significant impact on the degree of ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for this compound in biological samples?

A1: Ion suppression for this compound in biological matrices like plasma or urine is primarily caused by co-eluting endogenous compounds. These can include phospholipids, salts, and other metabolites that compete with the analyte for ionization in the mass spectrometer's source. Exogenous compounds, such as formulation excipients or co-administered drugs, can also contribute to this effect.

Q2: How does this compound as an internal standard help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for LC-MS/MS quantification. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.

Q3: My deuterated internal standard elutes at a slightly different retention time than the analyte. Is this a problem?

A3: Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," can cause the analyte and the internal standard to be affected differently by co-eluting matrix components, leading to inaccurate quantification. If you observe a chromatographic separation between Didesmethyl Sibutramine (B127822) and its d6-labeled internal standard, it is crucial to optimize your chromatography to ensure they co-elute as closely as possible.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: While diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression, this approach also dilutes your analyte of interest. This may not be a viable strategy if you are working with low concentrations of Didesmethyl Sibutramine, as it could compromise the sensitivity of your assay.

Q5: Are there any instrument-specific settings that can help reduce ion suppression?

A5: Optimizing the electrospray ionization (ESI) source parameters can sometimes help mitigate ion suppression. Experiment with adjusting the capillary voltage, source temperature, and gas flows. However, these adjustments are generally less effective than improving sample cleanup and chromatographic separation.

Data Presentation

Sample Preparation MethodAnalyteMatrixReported Matrix Effect/Ion SuppressionCitation
Liquid-Liquid Extraction (LLE)Didesmethyl SibutramineHuman PlasmaCV of 1.30% for ion suppression/enhancement[1]
Protein PrecipitationSibutramineHuman Plasma80.41% - 117.71%[2][3]

Note: The data presented is from separate studies and should be interpreted with caution as experimental conditions varied. A lower percentage generally indicates less ion suppression.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Didesmethyl Sibutramine in Human Plasma

This protocol is adapted from a validated method for the quantification of sibutramine and its metabolites in human plasma.[1]

Objective: To extract Didesmethyl Sibutramine from human plasma while minimizing the co-extraction of interfering matrix components.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methyl t-butyl ether (MTBE)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of human plasma in a clean tube, add the this compound internal standard solution.

  • Add 3 mL of methyl t-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex briefly and inject into the LC-MS/MS system.

Protein Precipitation for Sibutramine in Human Plasma

This protocol is based on a method for the analysis of multiple anti-obesity drugs, including sibutramine, in human plasma.[2][3]

Objective: A rapid sample cleanup method to remove the bulk of proteins from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

  • Carefully collect the supernatant and inject it into the LC-MS/MS system.

Mandatory Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_ms Mass Spectrometer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Detector Detector Analyte->Detector Ideal Ionization (Unsuppressed Signal) Matrix Matrix Matrix->Droplet Droplet->Detector Gas Phase Ions (Suppressed Signal)

Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.

SamplePrepWorkflow Start Biological Sample (e.g., Plasma) Add_IS Add Didesmethyl Sibutramine-d6 (IS) Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE PPT Protein Precipitation Add_IS->PPT Evap_Recon Evaporate & Reconstitute LLE->Evap_Recon SPE->Evap_Recon Analysis LC-MS/MS Analysis PPT->Analysis Evap_Recon->Analysis

Caption: Sample Preparation Workflow for this compound Analysis.

TroubleshootingTree Start Ion Suppression Observed? Optimize_Sample_Prep Optimize Sample Preparation Start->Optimize_Sample_Prep Yes End Suppression Reduced Start->End No Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Check_IS Ensure Analyte/IS Co-elution Optimize_Chroma->Check_IS Dilute Consider Sample Dilution Check_IS->Dilute Dilute->End

Caption: Troubleshooting Decision Tree for Ion Suppression.

References

Addressing contamination issues in trace analysis of sibutramine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of sibutramine (B127822) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of sibutramine and its metabolites?

A1: Contamination in LC-MS/MS analysis can originate from various sources. For sibutramine and its metabolites, which are often analyzed at trace levels, it is crucial to consider the following:

  • Solvents and Reagents: Impurities in solvents like acetonitrile (B52724), methanol (B129727), and water, as well as additives like formic acid or ammonium (B1175870) acetate, can introduce background noise and interfering peaks.

  • Sample Handling and Preparation: Contaminants can be introduced from collection tubes, pipette tips, and vials. Plasticizers such as phthalates are common leachables from plastic labware.[1]

  • LC-MS System: The most significant source of contamination is often the LC-MS system itself. This includes carryover from previous injections, contaminated transfer lines, injector ports, and ion sources.[2] Polyethylene glycol (PEG) and siloxanes are common system contaminants.

  • Laboratory Environment: Volatile organic compounds from cleaning supplies, personal care products, and laboratory air can be a source of background contamination.

Q2: I am observing a persistent peak at the retention time of my analyte in blank injections. Is this carryover or contamination?

A2: It is essential to distinguish between carryover and contamination.

  • Carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample. The intensity of this peak should decrease with subsequent blank injections.

  • Contamination results in a consistent or sporadic peak in all blank injections, irrespective of the preceding sample.

To differentiate, inject a sequence of a blank, a high-concentration standard, and then several consecutive blanks. If the peak is only present and diminishing after the standard, it is carryover. If the peak is present in all blanks at a relatively constant level, it is likely contamination of your solvent, mobile phase, or system.

Q3: What are matrix effects, and how can they affect the analysis of sibutramine metabolites in biological samples?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] Phospholipids and other endogenous components in biological samples are common causes of matrix effects.[5] This can lead to inaccurate quantification of sibutramine and its metabolites. For example, ion suppression can lead to an underestimation of the analyte concentration.[3][6]

Q4: How can I minimize matrix effects for sibutramine and its metabolites?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[7]

  • Chromatographic Separation: Optimize your HPLC method to separate the analytes from the regions where matrix components elute.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting Guides

Issue 1: Persistent Carryover of Sibutramine or its Metabolites

Sibutramine and its metabolites are basic compounds and can exhibit carryover due to interactions with active sites in the LC system.

Troubleshooting Steps:

  • Identify the Source:

    • Autosampler: This is the most common source of carryover.

    • Column: Analyte retention on the column can lead to carryover.

    • MS Ion Source: Contamination of the ion source can mimic carryover.

  • Systematic Isolation:

    • Replace the column with a union and inject a blank after a high standard. If carryover persists, the issue is likely in the autosampler or injector.

    • If the autosampler is clean, the column is the likely source.

  • Remediation Strategies:

    • Optimize Autosampler Wash: Use a strong wash solvent. For basic compounds like sibutramine, an acidic wash solution can be effective. A sequence of washes with different solvent polarities is often beneficial.

    • Column Washing: After a batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

    • Injector and Loop Cleaning: Purge the injection port and sample loop with strong solvents.

Illustrative Data: Effect of Autosampler Wash Solvents on Carryover

The following table provides illustrative data on the effectiveness of different wash solvents in reducing the carryover of a basic drug similar to sibutramine.

Wash Solvent CompositionAnalyte Peak Area in Blank (Arbitrary Units)% Carryover Reduction
90:10 Water:Methanol15,000Baseline
50:50 Water:Methanol with 0.1% Formic Acid2,50083.3%
100% Acetonitrile5,00066.7%
50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid80094.7%

Note: This data is for illustrative purposes and the optimal wash solvent should be determined empirically.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Sibutramine and its Metabolites in Human Plasma

This protocol is a representative method for the quantitative analysis of sibutramine (SB), desmethylsibutramine (B128398) (M1), and didesmethylsibutramine (B18375) (M2).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., sibutramine-d7).

  • Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 3 mL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm

  • Mobile Phase: 5 mM ammonium formate (B1220265) : acetonitrile (10:90, v/v)[2]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Sibutramine: m/z 280.3 → 124.9

    • Desmethylsibutramine (M1): m/z 266.3 → 125.3

    • Didesmethylsibutramine (M2): m/z 252.2 → 124.9[2]

Protocol 2: Systematic Cleaning of an LC System for Trace Analysis
  • Initial Flush: Flush the entire system (pump, degasser, autosampler, and column) with a mixture of 50:50 isopropanol:water for at least 60 minutes.

  • Acidic Wash: Flush the system with 2% formic acid in water for 30 minutes.

  • Basic Wash: Flush the system with 0.1% ammonium hydroxide in water for 30 minutes. (Ensure your column is stable at higher pH).

  • Organic Flush: Flush with 100% acetonitrile for 30 minutes, followed by 100% methanol for 30 minutes.

  • Re-equilibration: Equilibrate the system with the initial mobile phase conditions for your analytical method.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis cluster_3 Action Plan A Unexplained peak in blank injection B Inject Blank -> High Standard -> 3x Blanks A->B C Analyze peak behavior in post-blanks B->C D Peak diminishes in consecutive blanks? C->D E Carryover Issue: - Optimize autosampler wash - Check column - Clean injector D->E Yes F Contamination Issue: - Check solvents/reagents - Clean mobile phase lines - Clean MS ion source D->F No

Caption: A logical workflow for troubleshooting unexplained peaks.

Matrix_Effect_Mitigation_Strategy cluster_0 Problem cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Outcome Start Inaccurate quantification due to Matrix Effects Prep Improve Sample Preparation (LLE, SPE) Start->Prep Chrom Optimize Chromatography Start->Chrom Dilute Sample Dilution Prep->Dilute Chrom->Dilute IS Use Stable Isotope-Labeled Internal Standard Dilute->IS End Accurate and Reliable Quantification IS->End

Caption: Strategies for mitigating matrix effects in bioanalysis.

References

Improving peak shape for Didesmethyl Sibutramine-d6 in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Didesmethyl Sibutramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during reversed-phase HPLC experiments.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter, focusing on improving the peak shape of this compound.

Issue: Poor Peak Shape (Tailing or Asymmetry) for this compound

Didesmethyl Sibutramine (B127822) is a primary amine, and like many basic compounds, it is prone to peak tailing in reversed-phase HPLC.[1] This is often due to secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[2]

The following diagram outlines a systematic approach to troubleshooting peak tailing issues.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Column Solutions cluster_2 Mobile Phase Solutions cluster_3 Sample & Injection Solutions start Observe Peak Tailing check_column 1. Evaluate HPLC Column start->check_column check_mobile_phase 2. Optimize Mobile Phase check_column->check_mobile_phase If tailing persists col_sol1 Use an end-capped column to reduce silanol interactions. check_column->col_sol1 col_sol2 Consider a column with a different stationary phase (e.g., polar-embedded). check_column->col_sol2 col_sol3 Ensure column is not old or contaminated. Flush if necessary. check_column->col_sol3 check_sample 3. Assess Sample and Injection check_mobile_phase->check_sample If tailing persists mp_sol1 Adjust pH to be ~2 units below the analyte's pKa. check_mobile_phase->mp_sol1 mp_sol2 Increase buffer concentration (e.g., 20-50 mM). check_mobile_phase->mp_sol2 mp_sol3 Add a mobile phase modifier (e.g., triethylamine). check_mobile_phase->mp_sol3 end_good Symmetrical Peak Achieved check_sample->end_good Issue resolved end_bad Persistent Tailing: Contact Support check_sample->end_bad If tailing persists sample_sol1 Reduce sample concentration to avoid column overload. check_sample->sample_sol1 sample_sol2 Ensure sample solvent is compatible with the mobile phase. check_sample->sample_sol2

A logical workflow for troubleshooting peak tailing.

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of a basic compound like this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak.

ParameterCondition 1Expected Asymmetry Factor (As)Condition 2Expected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.0> 1.5pH 3.01.0 - 1.3At low pH, the amine is fully protonated, and interactions with ionized silanols are minimized.[1]
Buffer Concentration 10 mM> 1.450 mM1.1 - 1.4Higher buffer concentration helps to mask residual silanol groups and maintain a consistent pH at the column surface.[3]
Column Chemistry Standard C18> 1.5End-capped C181.0 - 1.3End-capping chemically modifies residual silanol groups, reducing their ability to interact with basic analytes.[2]
Sample Concentration High> 1.6Low1.0 - 1.2High sample concentrations can lead to column overload and peak tailing.[4]

Experimental Protocols

This section provides detailed methodologies that can be used as a starting point for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is adapted from methods developed for the analysis of sibutramine and its metabolites.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped is recommended)

  • Mobile Phase A: 20 mM Ammonium (B1175870) Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-10% B

    • 13-18 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

Protocol 2: Mobile Phase pH Adjustment

This protocol details the steps for preparing a buffered mobile phase.

  • Prepare the aqueous portion: Dissolve the appropriate amount of buffer salt (e.g., ammonium formate) in HPLC-grade water to achieve the desired concentration (e.g., 20 mM).

  • Adjust the pH: Use a calibrated pH meter to monitor the pH of the aqueous solution. Slowly add an acid (e.g., formic acid) or a base to reach the target pH (a starting point of pH 3.0 is recommended for Didesmethyl Sibutramine).

  • Add the organic modifier: Add the desired amount of organic solvent (e.g., acetonitrile or methanol) to the buffered aqueous phase. Note that the addition of organic solvent can slightly alter the effective pH.

  • Filter and degas: Filter the final mobile phase through a 0.45 µm filter and degas before use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with an end-capped column?

Q2: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this normal?

A2: Yes, this is a known phenomenon called the "isotope effect".[6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in the interaction with the stationary phase. As long as the peak shape is good and the separation does not lead to differential matrix effects in LC-MS analysis, this small shift in retention time is generally acceptable.

Q3: Can the mobile phase pH affect the stability of the deuterium (B1214612) label on my internal standard?

A3: Yes, in some cases, extreme pH values (either highly acidic or basic) can promote the exchange of deuterium atoms with protons from the mobile phase, a process known as "back-exchange".[7] The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms (like -OD or -ND) are more prone to exchange than those on carbon atoms. It is advisable to check the manufacturer's information for the position of the deuterium labels and to evaluate the stability of the internal standard during method development, especially if using aggressive pH conditions.

Q4: I am observing peak splitting for this compound. What could be the cause?

A4: Peak splitting can be caused by several factors:

  • Column contamination or void: The inlet of the column might be partially blocked, or a void may have formed in the packed bed.[6] Flushing the column or replacing it may be necessary.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[4] Try to dissolve the sample in the initial mobile phase.

  • Co-elution with an impurity: There might be an impurity that is not fully resolved from the main peak.

  • Analyte ionization state: If the mobile phase pH is very close to the pKa of Didesmethyl Sibutramine, both the ionized and non-ionized forms of the analyte may be present, leading to peak splitting.[8]

Q5: What is the role of a mobile phase modifier like triethylamine (B128534) (TEA)?

A5: Triethylamine is a basic compound that acts as a "silanol blocker".[5] It is added to the mobile phase in small concentrations (typically 0.1%) to compete with the basic analyte for interaction with the active silanol sites on the stationary phase. This masking of the silanol groups reduces the secondary interactions that cause peak tailing. However, TEA can sometimes suppress ionization in mass spectrometry and may shorten column lifetime.

The following diagram illustrates the interaction of the protonated amine group of Didesmethyl Sibutramine with a deprotonated silanol group on the silica (B1680970) surface, which is a primary cause of peak tailing.

G cluster_0 Analyte-Stationary Phase Interaction analyte This compound (Protonated Amine: R-NH3+) interaction Ionic Interaction (Causes Peak Tailing) analyte->interaction stationary_phase Silica Stationary Phase silanol Deprotonated Silanol Group (Si-O-) interaction->silanol

Interaction causing peak tailing.

References

Determining the limit of detection (LOD) for Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didesmethyl Sibutramine-d6, particularly in the context of determining its limit of detection (LOD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a deuterated form of didesmethyl sibutramine (B127822), a major active metabolite of Sibutramine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it is used as a stable isotope-labeled internal standard (SIL-IS).[1][2][3] A SIL-IS is the preferred standard in bioanalysis because its physical and chemical properties are very similar to the analyte being measured.[2][4] This similarity helps to correct for variability during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of quantitative results.[1][5][6]

Q2: I cannot find a specific Limit of Detection (LOD) for this compound. What should I expect?

Data on Limits of Detection for Sibutramine and its Metabolites

CompoundLimit of Detection (LOD)MethodMatrix
Sibutramine0.181 µg/mLGC-MSDietary Supplements
Sibutramine1.34-2.34 µg/mLHPLCNot Specified
Sibutramine1.3 ng/mLLC-ESI-MS/MSNot Specified
N-monodesmethylsibutramine0.02 ng/mLLC-MS/MSDried Urine Spot
N-didesmethylsibutramine0.03 ng/mLLC-MS/MSDried Urine Spot
N-desmethyl Sibutramine6-40 ng/mLLC-MS/MSHuman Urine
N-bisdesmethyl Sibutramine6-40 ng/mLLC-MS/MSHuman Urine

This table presents a summary of reported LOD values for sibutramine and its non-deuterated metabolites from various sources to provide a general reference.[8][9][10][11][12][13][14]

Q3: Why is the signal intensity of my this compound internal standard unstable?

A3: Unstable signal intensity for a deuterated internal standard can be caused by several factors. One common issue is differential matrix effects, where components in the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the internal standard to a different extent than the analyte.[15][16] Another potential cause is isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by protons from the sample or solvent.[15][16] This is more likely if the deuterium labels are in chemically unstable positions.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the determination of the LOD for this compound.

Issue Potential Cause Troubleshooting Steps
Inaccurate or Inconsistent Quantitative Results Lack of co-elution between the analyte and the internal standard.[15]- Overlay the chromatograms of the analyte and this compound to confirm they elute at the same time. - Adjust chromatographic conditions (e.g., mobile phase, gradient) to achieve co-elution.[16]
Isotopic or chemical impurities in the deuterated standard.[15]- Always obtain a certificate of analysis from the supplier to verify the purity of the standard.[15]
Isotopic back-exchange.[15]- Ensure the deuterium labels are on stable positions of the molecule.[15] - Perform an incubation study by leaving the deuterated standard in a blank matrix for the duration of your sample preparation and analysis to check for any increase in the non-labeled compound.[15]
Variable Internal Standard Signal Differential matrix effects.[15][16]- Evaluate matrix effects by comparing the response of the internal standard in a clean solvent versus a blank sample matrix.[16] - Optimize sample preparation to remove interfering matrix components.
Inconsistent sample preparation.[1][6]- Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration and as early as possible in the workflow.[1][17]
Loss of Signal for the Internal Standard Ion suppression.[18]- Investigate for co-eluting matrix components that may be suppressing the signal. - Adjust chromatography to separate the internal standard from the interfering components.
Instrument contamination.[7]- Clean the mass spectrometer's ion source and quadrupoles.[18]

Experimental Protocols

Protocol for Determining the Limit of Detection (LOD)

This protocol outlines a general procedure for determining the LOD of this compound. It is essential to perform this within the specific biological matrix of your intended assay.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

2. Preparation of Calibration Curve Samples:

  • Spike a blank biological matrix (e.g., plasma, urine) with the working standard solutions to create a series of calibration standards at decreasing concentrations.

  • The concentration range should bracket the expected LOD.

3. Sample Extraction:

  • Perform sample extraction using a validated method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7]

4. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Monitor the signal-to-noise (S/N) ratio for the this compound peak at each concentration level.

5. LOD Determination:

  • The LOD is typically determined as the lowest concentration at which the analyte peak is consistently detectable with a signal-to-noise ratio of at least 3:1.

  • Alternatively, the LOD can be calculated based on the standard deviation of the response and the slope of the calibration curve.[19]

Visualizations

LOD_Determination_Workflow cluster_prep Preparation cluster_spiking Sample Spiking cluster_analysis Analysis cluster_determination LOD Calculation stock Prepare Stock Solution of this compound working Prepare Serial Dilutions (Working Solutions) stock->working spike Spike Matrix with Working Solutions working->spike matrix Blank Biological Matrix matrix->spike extract Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms sn Signal-to-Noise Ratio (S/N ≥ 3) lcms->sn cal Calibration Curve Method lcms->cal lod Limit of Detection (LOD) sn->lod cal->lod

Caption: Workflow for LOD Determination.

Troubleshooting_Logic cluster_causes cluster_solutions start Inconsistent Results? coelution Lack of Co-elution start->coelution Check Chromatography purity Standard Impurity start->purity Check Standard exchange Isotopic Exchange start->exchange Check Stability matrix_effects Matrix Effects start->matrix_effects Check Matrix adjust_hplc Adjust Chromatography coelution->adjust_hplc verify_coa Verify Certificate of Analysis purity->verify_coa stability_study Perform Incubation Study exchange->stability_study optimize_prep Optimize Sample Prep matrix_effects->optimize_prep

Caption: Troubleshooting Logic for Inconsistent Results.

References

Method reproducibility challenges in sibutramine metabolite assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sibutramine (B127822) and its metabolite assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on method reproducibility.

Frequently Asked Questions (FAQs)

1. What are the primary metabolites of sibutramine and why are they important to measure?

Sibutramine is rapidly metabolized in the body into two main active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1][2][3] These metabolites are pharmacologically more potent than the parent drug and are largely responsible for its therapeutic effects.[1][4] Therefore, accurate quantification of M1 and M2 is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[5][6]

2. Which analytical methods are most commonly used for the quantification of sibutramine and its metabolites?

The most prevalent and robust methods for the simultaneous determination of sibutramine, M1, and M2 in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or other detectors are also used, though they may have limitations in sensitivity and specificity compared to LC-MS/MS.[8][9][10]

3. What are the typical validation parameters for a reliable sibutramine metabolite assay?

A validated assay for sibutramine and its metabolites should demonstrate acceptable specificity, linearity, accuracy, precision, recovery, and stability. The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters to establish the sensitivity of the method.[6][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis

Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation between sibutramine, M1, and M2. What could be the cause and how can I fix it?

Answer:

Poor chromatography can stem from several factors related to the mobile phase, column, or sample preparation. Here’s a step-by-step troubleshooting guide:

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state and retention of the analytes. Ensure the pH is appropriate for the chosen column and the pKa of sibutramine and its metabolites.

    • Organic Modifier: Varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the gradient profile can improve peak shape and resolution.

    • Additive Concentration: The concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) is crucial for good ionization and peak shape.[1] Re-optimize the concentration if necessary.

  • Column Health:

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor performance. Implement a column washing step or use a guard column.

    • Column Degradation: The stationary phase can degrade over time. Replace the column if washing does not improve performance.

  • Sample Preparation:

    • Inadequate Cleanup: If the sample extract is not clean, matrix components can interfere with chromatography. Re-evaluate your sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure efficient removal of interfering substances.

Issue 2: Low or Inconsistent Extraction Recovery

Question: I am experiencing low and variable recovery of sibutramine and its metabolites from my biological samples. What are the potential reasons and solutions?

Answer:

Extraction efficiency is a critical factor for accurate quantification. Low or inconsistent recovery can be attributed to the extraction method, solvent choice, or pH.

  • Extraction Method Selection:

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent is crucial. Solvents like methyl tert-butyl ether have been shown to be effective.[5][11] The pH of the aqueous phase should be optimized to ensure the analytes are in a neutral form for efficient partitioning into the organic layer.

    • Solid-Phase Extraction (SPE): The type of SPE cartridge (e.g., reversed-phase, ion-exchange) and the composition of the wash and elution solvents must be carefully selected and optimized.

  • pH Control: The recovery of sibutramine and its amine metabolites is highly dependent on the pH during extraction. Ensure the pH is adjusted to suppress their ionization and enhance their extraction into the organic solvent.

  • Analyte Stability: Sibutramine and its metabolites may be unstable under certain conditions. Investigate potential degradation during sample storage and processing.

Issue 3: Significant Matrix Effects in LC-MS/MS

Question: I am observing significant signal suppression or enhancement for my analytes, indicating strong matrix effects. How can I mitigate this?

Answer:

Matrix effects, caused by co-eluting endogenous components from the biological sample, can severely impact the accuracy and reproducibility of LC-MS/MS assays.[12]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. This can be achieved by optimizing the sample preparation procedure (LLE or SPE) or by employing more selective techniques like immunoaffinity extraction.

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate the analytes from the matrix interferences can also be effective. This may involve changing the column, mobile phase composition, or gradient.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.[11] If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization should be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various analytical methods used in sibutramine metabolite assays.

Table 1: LC-MS/MS Method Parameters

ParameterSibutramineMetabolite M1Metabolite M2Reference
Linearity Range (ng/mL) 0.05 - 200.05 - 200.05 - 20[5]
1 - 1001 - 1001 - 100[6]
10.0 - 10,000.0 (pg/mL)10.0 - 10,000.0 (pg/mL)10.0 - 10,000.0 (pg/mL)[7]
LOQ (ng/mL) 0.050.050.05[5]
4.0 (pg/mL)--[13]
-0.050.1[14]
LOD (ng/mL) 0.020.020.03[15]
1.3--[13]

Table 2: GC-MS and HPLC Method Parameters

MethodAnalyte(s)Linearity Range (µg/mL)LOQ (µg/mL)LOD (µg/mL)Reference
GC-MS Sibutramine0.3 - 300.54880.181[9]
HPLC Metabolites M1 & M20.1 - 1.0 (M1) 0.15 - 1.8 (M2)--[8]
HPLC Sibutramine HCl4.5 - 19.5 (mg/L)2.018 (mg/L)0.666 (mg/L)[10]

Experimental Protocols

Protocol 1: LC-MS/MS for Sibutramine, M1, and M2 in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of sibutramine and its active metabolites.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add the internal standard solution.
  • Add 100 µL of 1M NaOH.
  • Add 3 mL of methyl tert-butyl ether.
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., Luna C18).
  • Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (50:50, v/v).
  • Flow Rate: 200 µL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Sibutramine: m/z 280.3 → 124.9[7]
  • Metabolite M1: m/z 266.3 → 125.3[7]
  • Metabolite M2: m/z 252.2 → 124.9[7]

Visualizations

Sibutramine_Metabolism Sibutramine Sibutramine M1 Metabolite M1 (mono-desmethylsibutramine) Sibutramine->M1 CYP3A4 M2 Metabolite M2 (di-desmethylsibutramine) M1->M2 Demethylation Inactive Inactive Hydroxylated and Conjugated Metabolites M1->Inactive Hydroxylation & Conjugation M2->Inactive Hydroxylation & Conjugation

Figure 1: Simplified metabolic pathway of sibutramine.

Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: General experimental workflow for sibutramine metabolite analysis.

Troubleshooting_Tree cluster_Chroma Troubleshooting Chromatography cluster_Recovery Troubleshooting Recovery cluster_Matrix Troubleshooting Matrix Effects Start Assay Problem Identified ProblemType What is the nature of the problem? Start->ProblemType PoorChroma PoorChroma ProblemType->PoorChroma Poor Peak Shape/ Resolution LowRecovery LowRecovery ProblemType->LowRecovery Low/Inconsistent Recovery MatrixEffect MatrixEffect ProblemType->MatrixEffect Significant Matrix Effects Chroma1 Check Mobile Phase (pH, Composition) PoorChroma->Chroma1 Rec1 Optimize Extraction Solvent/Method LowRecovery->Rec1 Matrix1 Improve Sample Cleanup MatrixEffect->Matrix1 Chroma2 Inspect/Wash/Replace Column Chroma1->Chroma2 Chroma3 Optimize Sample Cleanup Chroma2->Chroma3 End Problem Resolved Chroma3->End Rec2 Adjust pH during Extraction Rec1->Rec2 Rec3 Evaluate Analyte Stability Rec2->Rec3 Rec3->End Matrix2 Optimize Chromatography Matrix1->Matrix2 Matrix3 Use Stable Isotope-Labeled Internal Standard Matrix2->Matrix3 Matrix3->End

Figure 3: Logical troubleshooting guide for common assay issues.

References

Validation & Comparative

A Comprehensive Guide to the Full Validation of an LC-MS/MS Method for Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison and methodology for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sibutramine's active metabolite, didesmethyl sibutramine (B127822), using its deuterated internal standard, Didesmethyl Sibutramine-d6. The principles and practices outlined here are based on the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in LC-MS/MS analysis.[4][5] It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for variability and enhancing the precision and accuracy of the quantification.[4][5]

Experimental Workflow

The general workflow for the validation of an LC-MS/MS method is a systematic process. It begins with the preparation of calibration standards and quality control samples, followed by sample extraction, chromatographic separation, and mass spectrometric detection. The validation process assesses various parameters to ensure the method's reliability.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Sample Analysis cluster_validation Method Validation stock Stock Solutions (Analyte & IS) cal_standards Calibration Curve Standards stock->cal_standards qc_samples Quality Control (QC) Samples stock->qc_samples extraction Sample Extraction (e.g., LLE, SPE) cal_standards->extraction qc_samples->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection linearity Linearity ms_detection->linearity accuracy_precision Accuracy & Precision ms_detection->accuracy_precision selectivity Selectivity ms_detection->selectivity stability Stability ms_detection->stability matrix_effect Matrix Effect ms_detection->matrix_effect recovery Recovery ms_detection->recovery

Figure 1: Experimental workflow for LC-MS/MS method validation.

Quantitative Data Summary

The following tables summarize the acceptance criteria and representative data for the full validation of an LC-MS/MS method for didesmethyl sibutramine using this compound as an internal standard. These values are compiled from established regulatory guidelines and published data on similar analytes.[6][7][8]

Table 1: Calibration Curve and Sensitivity
ParameterAcceptance CriteriaRepresentative Data
Calibration Range Consistent and reproducible0.05 - 20 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.990.9993[9]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.05 ng/mL[7]
LLOQ Precision ≤ 20%< 15%
LLOQ Accuracy 80 - 120%95 - 105%
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Acceptance Criteria (Accuracy)Representative Data (Accuracy)Acceptance Criteria (Precision, %CV)Representative Data (Precision, %CV)
LLOQ 0.0580 - 120%98.5%≤ 20%8.5%
Low QC 0.1585 - 115%102.1%≤ 15%6.2%
Mid QC 7.585 - 115%99.8%≤ 15%4.8%
High QC 1585 - 115%101.5%≤ 15%5.5%
Table 3: Stability
Stability TypeConditionAcceptance Criteria (% Deviation)Representative Data (% Deviation)
Freeze-Thaw 3 cycles, -20°C to RT± 15%-4.2%
Bench-Top 6 hours at Room Temperature± 15%-2.8%
Long-Term 30 days at -80°C± 15%-5.1%
Post-Preparative 24 hours in Autosampler± 15%-3.5%
Table 4: Matrix Effect and Recovery
ParameterQC LevelAcceptance CriteriaRepresentative Data
Matrix Factor (IS Normalized) Low, High%CV ≤ 15%7.8%
Recovery (% of Analyte) Low, Mid, HighConsistent and reproducible85 - 95%
Recovery (% of IS) -Consistent and reproducible~90%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation experiments.

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions: Prepare primary stock solutions of didesmethyl sibutramine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the didesmethyl sibutramine stock solution with methanol:water (1:1) to create working solutions for calibration standards and QCs. Prepare a working solution of this compound at an appropriate concentration.

  • Calibration Standards: Spike blank biological matrix (e.g., plasma) with the appropriate working solutions to create a calibration curve with 8-10 non-zero concentration levels.

  • QC Samples: Prepare QC samples in blank biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound working solution and vortex briefly.

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for didesmethyl sibutramine and this compound.

Validation Experiments
  • Selectivity: Analyze at least six different lots of blank biological matrix to check for interferences at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Analyze five replicates of the LLOQ and QC samples on three separate days.

  • Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from unextracted samples at three QC concentrations.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at low and high QC concentrations.

  • Stability: Analyze QC samples after subjecting them to various storage and handling conditions (freeze-thaw, bench-top, long-term, and post-preparative).

By adhering to these rigorous validation protocols, researchers can ensure the development of a reliable and robust LC-MS/MS method for the quantification of didesmethyl sibutramine, leading to high-quality data in regulated and non-regulated studies.

References

The Superiority of Deuterated Internal Standards in Bioanalysis: A Comparative Guide on Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an internal standard is a critical decision that significantly impacts the reliability and accuracy of quantitative data. For the analysis of sibutramine (B127822) and its metabolites, the use of a stable isotope-labeled internal standard, such as Didesmethyl Sibutramine-d6, is considered the gold standard. This guide provides an objective comparison of the performance of deuterated internal standards with non-deuterated alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection process.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS), like this compound, is the foundation of the isotope dilution mass spectrometry (IDMS) technique. This method is widely regarded as the most reliable for quantitative analysis because the SIL-IS is chemically and physically almost identical to the analyte of interest. Consequently, it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for any variability in the analytical process.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound over a non-deuterated or structural analog is its ability to co-elute with the analyte, thereby experiencing the same matrix effects. This leads to more accurate and precise quantification.

To illustrate this, we can compare the performance of a deuterated internal standard (Sibutramine-d7, as a proxy for this compound) with a non-deuterated structural analog (Chlorpheniramine) from published bioanalytical methods for sibutramine.

Internal Standard TypeInternal StandardAnalyte(s)MatrixMethodPrecision (%CV)Accuracy/RecoveryReference
Deuterated Sibutramine-d7Sibutramine, M1, M2Human PlasmaLC-MS/MSInter-batch: 1.96-11.10Intra-batch: 1.85-8.73Not explicitly stated[1]
Non-Deuterated ChlorpheniramineSibutramine, M1, M2Human PlasmaLC-MS/MSIntra-day: <10.8Inter-day: <11.291.5-107.4%[2]

As the table demonstrates, both types of internal standards can provide acceptable performance. However, deuterated internal standards are generally preferred because their near-identical physicochemical properties to the analyte ensure more reliable correction for matrix effects and other sources of analytical variability.

Experimental Protocols

General Bioanalytical Method using a Deuterated Internal Standard

This protocol is a representative example for the quantification of sibutramine and its metabolites in human plasma using a deuterated internal standard.

  • Sample Preparation:

    • To 500 µL of human plasma, add the deuterated internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor and product ion transitions for the analyte and the deuterated internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizing Key Processes

To better understand the experimental process and the mechanism of action of sibutramine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Experimental workflow for bioanalysis using a deuterated internal standard.

sibutramine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Sero Norepinephrine (NE) & Serotonin (5-HT) Reuptake Reuptake Transporters (NET & SERT) NE_Sero->Reuptake Reuptake NE_Sero_Cleft Increased NE & 5-HT Receptors Postsynaptic Receptors NE_Sero_Cleft->Receptors Binding Effect Increased Satiety & Decreased Appetite Receptors->Effect Sibutramine Sibutramine Sibutramine->Reuptake Inhibits

Simplified signaling pathway of Sibutramine's mechanism of action.

Conclusion

The use of deuterated internal standards, such as this compound, is the superior choice for the quantitative bioanalysis of sibutramine and its metabolites. Their ability to precisely mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision in the resulting data. While non-deuterated internal standards can be employed, they may not offer the same level of reliability, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating robust and defensible bioanalytical data.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sibutramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the detection and quantification of sibutramine (B127822) and its primary metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on experimental data and detailed methodologies.

Introduction to Sibutramine and its Metabolites

Sibutramine is a norepinephrine (B1679862) and 5-hydroxytryptamine (5-HT) reuptake inhibitor previously used for weight management.[1] However, due to an increased risk of serious cardiovascular events, it has been withdrawn from many markets.[2] Despite its ban, sibutramine is frequently found as an undeclared ingredient in herbal weight-loss supplements.[2][3] The in vivo effects of sibutramine are largely attributed to its pharmacologically active N-desmethyl metabolites, M1 and M2.[4][5] Therefore, robust and validated analytical methods are crucial for detecting sibutramine and its metabolites in various matrices, including dietary supplements, plasma, and urine, for both regulatory control and pharmacokinetic studies.[4][5][6]

Sibutramine Metabolism

Sibutramine undergoes extensive phase I metabolism, primarily through N-demethylation, to form its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1] Further metabolism can involve hydroxylation on the cyclobutane (B1203170) or isopropyl chain.[7]

Sibutramine_Metabolism Sibutramine Sibutramine M1 Mono-desmethylsibutramine (M1) Sibutramine->M1 N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Sibutramine->Hydroxylated_Metabolites Hydroxylation M2 Di-desmethylsibutramine (M2) M1->M2 N-demethylation M1->Hydroxylated_Metabolites Hydroxylation M2->Hydroxylated_Metabolites Hydroxylation

Caption: Phase I metabolic pathway of sibutramine.

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been developed and validated for the determination of sibutramine and its metabolites. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Quantitative Performance Data

The following table summarizes the key performance characteristics of different analytical methods based on published data.

MethodAnalyte(s)MatrixLinearity RangeLODLOQReference
HPLC-ESI-MS Sibutramine, N-di-desmethylsibutramineDietary Supplements0.025 - 1.0 mg/mL--[8][9]
LC-MS/MS Sibutramine, M1, M2Human Plasma0.05 - 20 ng/mL-0.05 ng/mL[4]
LC-MS/MS Sibutramine, M1, M2Human Blood & Tissues1 - 100 ng/mL--[1]
LC-MS/MS Sibutramine, M1, M2Dietary Supplements0.002 - 0.1 µg/mL--[5]
GC-MS SibutramineDietary Supplements0.3 - 30 µg/mL0.181 µg/mL0.5488 µg/mL[3]
GC-MS Sibutramine MetabolitesUrine-10 - 50 ng/mL-[7][10]
HPLC-UV SibutraminePharmaceutical Capsules4.5 - 19.5 µg/mL0.666 µg/L2.018 µg/L[11]
HPTLC SibutramineDietary Supplements0.250 - 1.250 µ g/band 0.0765 µ g/band 0.2318 µ g/band [12]

Experimental Protocols and Workflows

The general workflow for the analysis of sibutramine and its metabolites involves sample preparation, chromatographic separation, and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Dietary Supplement, Plasma, Urine) Extraction Extraction (e.g., LLE, SPE, Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Chromatography Chromatographic Separation (HPLC, GC) Filtration->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for sibutramine analysis.

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC-based methods are widely used for the analysis of sibutramine and its metabolites due to their versatility and compatibility with various detectors.

  • HPLC-UV: This method is suitable for quantification in pharmaceutical formulations.

    • Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727), acetonitrile (B52724), and a buffer like sodium heptanesulfonate solution.[13] Another described method uses a mobile phase of methanol and sodium phosphate (B84403) buffer.[11]

    • Column: A reversed-phase C18 or C8 column is typically employed.[8][13]

    • Detection: UV detection is commonly performed at 223 nm or 225 nm.[8][11]

  • LC-MS/MS: This is a highly sensitive and specific method, making it ideal for the analysis of biological samples and trace amounts in dietary supplements.[4][5][6]

    • Sample Preparation: Liquid-liquid extraction with solvents like methyl t-butyl ether or extraction with methanol is common.[4][5] For dietary supplements, impurities may be removed using graphitized carbon black (GCB) adsorbent.[5]

    • Chromatographic Conditions: A C18 column is frequently used with a mobile phase consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer.[4][5]

    • Mass Spectrometry: Detection is achieved using an electrospray ionization (ESI) source in the positive ion mode, often with multiple reaction monitoring (MRM) for enhanced specificity.[4][5]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of sibutramine and its metabolites, particularly in urine samples for doping control.[7][10]

  • Sample Preparation: This method often requires derivatization of the analytes to increase their volatility.[7] For urine samples, a pretreatment involving liquid-liquid separation and enzymatic hydrolysis is typically performed.[7][10]

  • GC Conditions: A capillary column is used for separation.[14]

  • Mass Spectrometry: Detection is performed in electron ionization (EI) mode.[7]

3. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more rapid screening method for sibutramine in dietary supplements.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates are commonly used.[12]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol has been shown to be effective.[12]

  • Detection: Visualization can be achieved under UV light after derivatization with reagents like Dragendorff's reagent.[14]

Conclusion

The choice of analytical method for the cross-validation of sibutramine and its metabolites is dependent on the specific application. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for bioanalytical studies and the detection of trace contaminants. HPLC-UV provides a reliable and cost-effective solution for quality control of pharmaceutical preparations. GC-MS is a well-established method for forensic and anti-doping analysis, while HPTLC serves as a rapid and efficient screening tool for dietary supplements. The validation data and experimental protocols summarized in this guide provide a foundation for selecting and implementing the most suitable methodology for a given research or regulatory need.

References

A Comparative Guide: Didesmethyl Sibutramine-d6 versus Desmethyl Sibutramine-d6 as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical assays, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. For the analysis of sibutramine (B127822) and its metabolites, stable isotope-labeled (SIL) internal standards are the gold standard, offering superior performance over structural analogs. This guide provides a comparative overview of two such standards: Didesmethyl Sibutramine-d6 and Desmethyl Sibutramine-d6.

Understanding the Analytes and Internal Standards

Sibutramine undergoes metabolism in the body to form active metabolites, primarily desmethyl sibutramine (M1) and didesmethyl sibutramine (M2). Accurate quantification of these metabolites is crucial for pharmacokinetic and toxicokinetic studies. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.

This compound is the deuterated form of didesmethyl sibutramine (M2). Its structure is identical to M2, with the exception of six deuterium (B1214612) atoms, which provides a mass shift for detection by mass spectrometry without significantly altering its chemical properties.

Desmethyl Sibutramine-d6 is the deuterated analog of desmethyl sibutramine (M1). Similarly, it contains six deuterium atoms, allowing it to be distinguished from the unlabeled M1 by the mass spectrometer.

The logical relationship for the use of these internal standards in a bioanalytical workflow is illustrated below.

G cluster_0 Analytes cluster_1 Internal Standards cluster_2 Analytical Workflow Sibutramine Sibutramine Desmethyl_Sibutramine Desmethyl Sibutramine (M1) Sibutramine->Desmethyl_Sibutramine Metabolism Didesmethyl_Sibutramine Didesmethyl Sibutramine (M2) Desmethyl_Sibutramine->Didesmethyl_Sibutramine Metabolism Desmethyl_Sibutramine_d6 Desmethyl Sibutramine-d6 Desmethyl_Sibutramine->Desmethyl_Sibutramine_d6  Ideal IS for M1 Didesmethyl_Sibutramine_d6 This compound Didesmethyl_Sibutramine->Didesmethyl_Sibutramine_d6  Ideal IS for M2 Sample_Collection Sample Collection (e.g., Plasma, Urine) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., SPE, LLE) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification

Workflow for Bioanalysis of Sibutramine Metabolites.

Key Performance Parameters for Comparison

A direct comparison of this compound and Desmethyl Sibutramine-d6 would require experimental data on the following parameters. Unfortunately, specific data for these two internal standards is not publicly available. The following tables are presented as a template for how such a comparison would be structured if the data were available.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundDesmethyl Sibutramine-d6
Molecular Formula C₁₅H₁₆D₆ClNC₁₆H₁₈D₆ClN
Molecular Weight ~257.83 g/mol ~271.86 g/mol
Analyte Mimicked Didesmethyl Sibutramine (M2)Desmethyl Sibutramine (M1)

Table 2: Hypothetical Performance Comparison in a Bioanalytical Method

ParameterThis compound (for M2)Desmethyl Sibutramine-d6 (for M1)
Extraction Recovery (%) Data not availableData not available
Matrix Effect (%) Data not availableData not available
Intra-day Precision (%CV) Data not availableData not available
Inter-day Precision (%CV) Data not availableData not available
Accuracy (%) Data not availableData not available

Experimental Protocols

The ideal experimental protocol for utilizing these internal standards would involve a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Below is a generalized, representative protocol.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or Desmethyl Sibutramine-d6 in methanol).

  • Vortex for 30 seconds.

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for the analytes and their deuterated internal standards would need to be optimized.

Theoretical Comparison and Selection Rationale

In the absence of direct experimental data, the choice between this compound and Desmethyl Sibutramine-d6 as an internal standard depends on the specific analyte being quantified.

  • For the quantification of Didesmethyl Sibutramine (M2): this compound is the ideal internal standard. Its identical chemical structure ensures that it will co-elute with M2 and experience the same extraction recovery and matrix effects. This close tracking allows for the most accurate correction of any analytical variability.

  • For the quantification of Desmethyl Sibutramine (M1): Desmethyl Sibutramine-d6 is the preferred internal standard. It will behave almost identically to M1 during the analytical process, providing the most reliable quantification.

Using a "Cross-Over" Approach:

It is generally not recommended to use this compound for the quantification of Desmethyl Sibutramine, or vice versa. Although the molecules are structurally related, their different polarity and functional groups will lead to differences in chromatographic retention time, extraction efficiency, and ionization response. This mismatch can result in inaccurate and imprecise results as the internal standard would not effectively compensate for variations in the analyte's behavior.

Conclusion

The selection of a stable isotope-labeled internal standard is a critical step in developing a robust and reliable bioanalytical method. While direct comparative data for this compound and Desmethyl Sibutramine-d6 is not currently available, the guiding principle is to use the deuterated analog that corresponds directly to the analyte of interest. This compound is the optimal choice for the analysis of didesmethyl sibutramine (M2), and Desmethyl Sibutramine-d6 is the best choice for the analysis of desmethyl sibutramine (M1). Researchers should perform thorough method validation to establish the performance characteristics of their chosen internal standard within their specific analytical system.

A Comparative Guide to Enantioselective Analysis of Sibutramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methodologies for the enantioselective analysis of sibutramine's active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2). The following sections present a comprehensive overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and a capillary electrophoresis (CE) approach, complete with experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Introduction

Sibutramine (B127822), formerly prescribed for obesity, is a chiral compound that is metabolized into two active enantiomeric metabolites, M1 and M2. These metabolites are primarily responsible for the pharmacological effects of the drug. Due to the stereospecific nature of drug-receptor interactions, the enantiomers of these metabolites may exhibit different pharmacokinetic and pharmacodynamic profiles. Consequently, the ability to selectively quantify these enantiomers is crucial in research, clinical, and forensic settings. This guide compares an established LC-MS/MS method using a chiral stationary phase with a capillary electrophoresis method employing a chiral selector in the background electrolyte.

Method 1: Enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, adapted from Kang et al. (2010), utilizes a chiral stationary phase to achieve enantiomeric separation of sibutramine and its active metabolites in human plasma, followed by sensitive detection using tandem mass spectrometry.[1]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add an internal standard.

  • Add 100 µL of 1 M NaOH.

  • Add 3 mL of a diethyl ether-hexane (4:1, v/v) mixture.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralcel AGP (150 mm × 4.0 mm, 5 µm)

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) solution (adjusted to pH 4.0 with acetic acid)-acetonitrile (94:6, v/v)[1]

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sibutramine: m/z 280.2 → 125.1

    • Desmethylsibutramine (M1): m/z 266.2 → 125.1

    • Didesmethylsibutramine (M2): m/z 252.2 → 125.1

Quantitative Data
AnalyteEnantiomerRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)
SibutramineS-Sibutramine5.80.1 - 200.1
R-Sibutramine6.50.1 - 200.1
Desmethylsibutramine (M1)S-M17.90.5 - 1000.5
R-M18.80.5 - 1000.5
Didesmethylsibutramine (M2)S-M211.20.5 - 1000.5
R-M212.50.5 - 1000.5

Data extracted from Kang et al. (2010)

Workflow Diagram

LCMS_Workflow Plasma_Sample Plasma Sample LLE Liquid-Liquid Extraction (diethyl ether-hexane) Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chiral LC Separation (Chiralcel AGP) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for enantioselective analysis.

Method 2: Enantioselective Capillary Zone Electrophoresis (CZE)

This method, based on the work of Hancu et al. (2012) for sibutramine, utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation. While the original study focused on the parent drug, the principle is applicable to its structurally similar metabolites, M1 and M2, with appropriate method development and validation.[2][3]

Experimental Protocol

1. Sample Preparation:

  • For pharmaceutical formulations, dissolve the sample in the background electrolyte.

  • For biological fluids, a pre-treatment step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required to remove proteins and other interferences.

2. Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary (e.g., 30 cm total length, 50 µm I.D.)[3]

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 4.5) containing 10 mM randomly methylated β-cyclodextrin (RAMEB) as the chiral selector.[3][4]

  • Voltage: +15 kV[3]

  • Temperature: 15°C[3]

  • Injection: Hydrodynamic injection (e.g., 30 mbar for 1 second).[3]

  • Detection: UV detection at 220 nm.[3]

Quantitative Data (for Sibutramine)
ParameterValue
Migration Time (S-Sibutramine)~4.0 min
Migration Time (R-Sibutramine)~4.2 min
Resolution (Rs)1.5
Linearity Range (µg/mL)5 - 100
LOD (µg/mL)1.5
LOQ (µg/mL)5.0

Data for sibutramine enantiomers from Hancu et al. (2012). Adaptation and validation for M1 and M2 metabolites would be necessary.

Workflow Diagram

CZE_Workflow Sample Sample Solution Injection Hydrodynamic Injection Sample->Injection CE_Separation Capillary Electrophoresis (with Chiral Selector) Injection->CE_Separation UV_Detection UV Detection CE_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

References

Inter-laboratory Variability in Sibutramine Quantification: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of sibutramine (B127822). This guide provides a comparative overview of various analytical techniques based on their reported performance characteristics from single-laboratory validation studies and details their experimental protocols.

Preface:

The quantification of sibutramine, an undeclared and potentially hazardous substance in dietary supplements, is a critical task for regulatory bodies and quality control laboratories. While a formal inter-laboratory study on the variability of sibutramine quantification could not be identified in the public domain, this guide provides a valuable alternative by comparing the performance of different analytical methods reported in various scientific studies. The data presented herein is derived from single-laboratory validation studies and offers insights into the capabilities and limitations of each technique.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of various analytical methods used for the quantification of sibutramine. These methods range from chromatographic techniques coupled with different detectors to spectrophotometric methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterReported Value(s)
Linearity Range0.3 - 30 µg/mL
Correlation Coefficient (R²)0.9999
Limit of Detection (LOD)0.181 µg/mL
Limit of Quantification (LOQ)0.5488 µg/mL
Intraday Precision (%RSD)0.63 - 2.87%
Interday Precision (%RSD)0.99 - 3.45%
Accuracy (% Recovery)98.8 - 102.5%

Data sourced from a single-laboratory validation study.[1]

Table 2: High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Method Performance

ParameterReported Value(s)
Linearity Range4.5 - 19.5 mg/L
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.33 - 0.666 mg/L
Limit of Quantification (LOQ)1 - 2.018 mg/L
Precision (%RSD)< 1.5%
Accuracy (% Recovery)91.87 - 96.46%

Data compiled from multiple single-laboratory validation studies.[2][3][4]

Table 3: UV-Visible Spectrophotometry Method Performance

ParameterReported Value(s)
Wavelength (λmax)224.40 nm
Linearity (r)0.9991
Limit of Detection (LOD)2.406 ppm
Limit of Quantification (LOQ)7.291 ppm
Precision (%RSD)0.446%
Accuracy (% Recovery)98.92%

Data sourced from a single-laboratory validation study.[5]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

GC-MS Method for Sibutramine in Dietary Supplements[1]
  • Sample Preparation:

    • The content of one capsule is dissolved in a specific volume of methanol.

    • The solution is vortexed and then sonicated to ensure complete dissolution.

    • An aliquot of the supernatant is filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A gradient temperature program is used, starting at a lower temperature and ramping up to a final temperature to ensure separation of analytes.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of calibration standards of known concentrations and analyzing them.

    • Accuracy and Precision: Evaluated by spiking blank dietary supplement samples with known amounts of sibutramine at different concentration levels and analyzing them in replicates on the same day (intraday) and on different days (interday).

    • LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.

HPLC-UV/PDA Method for Sibutramine in Pharmaceutical Capsules[2]
  • Sample Preparation:

    • The contents of a number of capsules are weighed and mixed to ensure homogeneity.

    • A portion of the powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase.

    • The solution is sonicated and then diluted to a suitable concentration with the mobile phase.

    • The final solution is filtered through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • HPLC System: An isocratic HPLC system with a UV or PDA detector.

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 30:70, v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set at the maximum absorbance of sibutramine (e.g., 225 nm).

UV-Visible Spectrophotometry for Sibutramine in Herbal Remedies[5]
  • Sample Preparation:

    • A specific amount of the sample is accurately weighed and dissolved in a suitable solvent (e.g., methanol).

    • The solution is sonicated and then filtered.

    • The filtrate is appropriately diluted with the solvent to obtain a concentration within the linear range of the method.

  • Analytical Procedure:

    • Spectrophotometer: A double beam UV-Visible spectrophotometer.

    • Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λmax) for sibutramine.

    • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined using a calibration curve prepared from standard solutions of sibutramine.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the analysis of sibutramine in a laboratory setting.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login Homogenization Sample Homogenization SampleReceipt->Homogenization TestPortion Weighing Test Portion Homogenization->TestPortion Extraction Extraction with Solvent TestPortion->Extraction Filtration Filtration / Cleanup Extraction->Filtration InstrumentalAnalysis Instrumental Analysis (e.g., GC-MS, HPLC) Filtration->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Review Data Review & Verification DataProcessing->Review Reporting Final Report Generation Review->Reporting

Caption: General laboratory workflow for sibutramine quantification.

cluster_methods Analytical Methods for Sibutramine Quantification cluster_performance Key Performance Characteristics GCMS GC-MS Sensitivity Sensitivity (LOD, LOQ) GCMS->Sensitivity Selectivity Selectivity / Specificity GCMS->Selectivity Precision Precision (%RSD) GCMS->Precision Accuracy Accuracy (% Recovery) GCMS->Accuracy Linearity Linearity & Range GCMS->Linearity Robustness Robustness GCMS->Robustness HPLC HPLC-UV/PDA HPLC->Sensitivity HPLC->Selectivity HPLC->Precision HPLC->Accuracy HPLC->Linearity HPLC->Robustness LCMSMS LC-MS/MS LCMSMS->Sensitivity LCMSMS->Selectivity LCMSMS->Precision LCMSMS->Accuracy LCMSMS->Linearity LCMSMS->Robustness HPTLC HPTLC-UV HPTLC->Sensitivity HPTLC->Selectivity HPTLC->Precision HPTLC->Accuracy HPTLC->Linearity HPTLC->Robustness UVVIS UV-Vis Spectrophotometry UVVIS->Sensitivity UVVIS->Selectivity UVVIS->Precision UVVIS->Accuracy UVVIS->Linearity UVVIS->Robustness

Caption: Comparison of analytical methods and their performance metrics.

References

Assessing Accuracy and Precision in Didesmethyl Sibutramine-d6 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Didesmethyl Sibutramine (B127822), with a focus on assessing the accuracy and precision achievable, particularly with the use of its deuterated internal standard, Didesmethyl Sibutramine-d6. The data presented is compiled from various studies employing advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and specificity.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various assays used for the determination of Didesmethyl Sibutramine. The use of a deuterated internal standard like this compound is a common practice in mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations in sample processing.

AnalyteMethodMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Didesmethyl SibutramineLC-MS/MSDried Urine Spot0.99930.03 ng/mLNot Reported[1]
Didesmethyl SibutramineLC-MS/MSDietary Supplements>0.990.002 µg/mLNot Reported[2]
Sibutramine Metabolites (M1 & M2)LC-MS/MSHuman PlasmaNot Specified99.00 pg/mL (for M2)Not Reported[3]
SibutramineGC-MSDietary SupplementsNot Specified0.181 µg/mL0.5488 µg/mL[4]
SibutramineHPTLCDietary SupplementsNot Specified0.0765 µ g/band 0.2318 µ g/band [5][6]

Table 1: Linearity and Sensitivity of Various Analytical Methods. M1 refers to monodesmethyl sibutramine and M2 refers to didesmethyl sibutramine.

AnalyteMethodMatrixIntra-batch Precision (%CV)Inter-batch Precision (%CV)Recovery (%)Reference
Sibutramine Metabolites (M1 & M2)LC-MS/MSHuman Plasma2.43 - 8.73 (for M2)1.85 - 4.08 (for M1)Not Reported[3]
SibutramineHPLC-ESI-MS/MSNot SpecifiedNot ReportedNot Reported89.9[7]

Table 2: Precision and Recovery Data for Sibutramine and its Metabolites.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Didesmethyl Sibutramine in Dried Urine Spots[1]
  • Sample Preparation: Spiked drug-free urine is used to prepare Dried Urine Spots (DUS). Analytes are extracted from the DUS using 300 μL of absolute methanol (B129727) under sonication. The resulting aqueous part is subjected to LC-MS/MS analysis.

  • Chromatographic Separation: While specific column and mobile phase details are not provided in the abstract, a well-developed LC condition is mentioned.

  • Mass Spectrometry: Detection and quantification are performed using an LC-MS/MS system. The mass-to-charge ratio (m/z) for the precursor ion of didesmethyl sibutramine is 252.00. Multi-reaction monitoring (MRM) is utilized for quantification.

LC-MS/MS for Didesmethyl Sibutramine in Dietary Supplements[2]
  • Sample Preparation: Sibutramine and its derivatives are extracted from the supplement matrix using methanol. Impurities in the extract are removed using graphitized carbon black (GCB) adsorbent.

  • Chromatographic Separation: A C18 column (100 mm x 2.1 mm, 3.5 µm) is used with a gradient mobile phase consisting of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid solution.

  • Mass Spectrometry: Detection is carried out in positive ion mode using Multiple Reaction Monitoring (MRM). The specific transition for didesmethyl sibutramine is m/z 252.1 → 125.0.

LC-MS/MS for Sibutramine and its Metabolites in Human Plasma[3]
  • Sample Preparation: Plasma samples are spiked with a deuterated internal standard (sibutramine-d7). The analytes are then extracted with methyl-tert-butyl ether, evaporated under nitrogen, and reconstituted in an acetonitrile/ammonium acetate solution.

  • Chromatographic Separation: A Zorbax C18 column is used for the separation of sibutramine and its metabolites.

  • Mass Spectrometry: An LC/MS/MS method is employed for the measurement of plasma concentrations.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Matrix (e.g., Plasma, Urine) spike Spike with This compound (Internal Standard) sample->spike extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation Chromatographic Separation (e.g., C18 Column) evaporation->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification results Accuracy and Precision Assessment quantification->results

Caption: Experimental workflow for this compound assay.

References

A Comparative Analysis of Sibutramine and its Active Metabolites in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological activity of sibutramine's primary and secondary amine metabolites, M1 and M2, reveals their superior efficacy in inhibiting the reuptake of key neurotransmitters compared to the parent drug. This guide provides a comprehensive comparison of their in vitro and in vivo potencies, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Sibutramine (B127822), a once-popular anti-obesity drug, exerts its therapeutic effects not directly, but through its more potent active metabolites, mono-desmethyl sibutramine (M1) and di-desmethyl sibutramine (M2). These metabolites are potent inhibitors of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake, and to a lesser extent, dopamine (B1211576) (DA) reuptake. This inhibition of neurotransmitter reuptake in the synaptic cleft leads to increased levels of these monoamines, which are believed to play a crucial role in regulating appetite and energy expenditure.

In Vitro Efficacy: A Clear Advantage for the Metabolites

In vitro studies consistently demonstrate that M1 and M2 are significantly more potent inhibitors of monoamine reuptake than the parent compound, sibutramine. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundNorepinephrine (NE) Reuptake Inhibition (Ki, nM)Serotonin (5-HT) Reuptake Inhibition (Ki, nM)Dopamine (DA) Reuptake Inhibition (Ki, nM)
Sibutramine 2989441990
Metabolite M1 1.13.119.6
Metabolite M2 2.58.744.3

Data sourced from Cheetham et al. (1996) and Heal et al. (1998).

As the data illustrates, both M1 and M2 exhibit nanomolar affinity for the norepinephrine and serotonin transporters, indicating high potency. Their affinity for the dopamine transporter is comparatively lower. In stark contrast, sibutramine's affinity for all three transporters is in the micromolar range, highlighting its significantly weaker in vitro activity.

In Vivo Efficacy: Correlating Reuptake Inhibition with Physiological Effects

The enhanced in vitro potency of M1 and M2 translates to observable physiological effects in vivo. Animal studies, primarily in rats, have been instrumental in elucidating the impact of these compounds on food intake and body weight.

CompoundDoseEffect on Food Intake in RatsEffect on Body Weight in Rats
Sibutramine 3 and 10 mg/kg, p.o.Significant, dose-dependent decrease over 8 hoursDose-dependent decrease
Metabolite M1 Not explicitly compared in isolation in available literatureContributes to the overall effect of sibutramineContributes to the overall effect of sibutramine
Metabolite M2 Not explicitly compared in isolation in available literatureContributes to the overall effect of sibutramineContributes to the overall effect of sibutramine

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds (sibutramine, M1, M2) to inhibit the reuptake of radiolabeled norepinephrine, serotonin, and dopamine into rat brain synaptosomes.

Materials:

  • Rat brain tissue (cortex for NE and 5-HT, striatum for DA)

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-phosphate buffer (pH 7.4)

  • Radiolabeled neurotransmitters: [³H]norepinephrine, [³H]serotonin, [³H]dopamine

  • Test compounds (sibutramine, M1, M2) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-phosphate buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle control for a specified time at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter to the synaptosome suspension.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters. Wash the filters immediately with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent reuptake inhibitor) from the total uptake. Determine the IC50 values for each test compound by non-linear regression analysis of the concentration-response curves. The Ki values can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of monoamine reuptake inhibition and the experimental workflow of the in vitro assay.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Neurotransmitter\n(NE, 5-HT, DA) Neurotransmitter (NE, 5-HT, DA) Synaptic Cleft Synaptic Cleft Neurotransmitter\n(NE, 5-HT, DA)->Synaptic Cleft Release Vesicle Vesicle Transporter\n(NET, SERT, DAT) Transporter (NET, SERT, DAT) Synaptic Cleft->Transporter\n(NET, SERT, DAT) Reuptake Receptor Receptor Synaptic Cleft->Receptor Binding Sibutramine\n(M1/M2) Sibutramine (M1/M2) Sibutramine\n(M1/M2)->Transporter\n(NET, SERT, DAT) Inhibition

Caption: Mechanism of monoamine reuptake inhibition by sibutramine's active metabolites.

Experimental_Workflow Start Start Rat Brain\nTissue Dissection Rat Brain Tissue Dissection Start->Rat Brain\nTissue Dissection Homogenization\nin Sucrose Buffer Homogenization in Sucrose Buffer Rat Brain\nTissue Dissection->Homogenization\nin Sucrose Buffer Centrifugation\n(Low Speed) Centrifugation (Low Speed) Homogenization\nin Sucrose Buffer->Centrifugation\n(Low Speed) Supernatant\nCollection Supernatant Collection Centrifugation\n(Low Speed)->Supernatant\nCollection Centrifugation\n(High Speed) Centrifugation (High Speed) Supernatant\nCollection->Centrifugation\n(High Speed) Synaptosome\nPellet Resuspension Synaptosome Pellet Resuspension Centrifugation\n(High Speed)->Synaptosome\nPellet Resuspension Pre-incubation with\nSibutramine/Metabolites Pre-incubation with Sibutramine/Metabolites Synaptosome\nPellet Resuspension->Pre-incubation with\nSibutramine/Metabolites Addition of\n[3H]Neurotransmitter Addition of [3H]Neurotransmitter Pre-incubation with\nSibutramine/Metabolites->Addition of\n[3H]Neurotransmitter Incubation\n(Uptake) Incubation (Uptake) Addition of\n[3H]Neurotransmitter->Incubation\n(Uptake) Rapid Filtration\n& Washing Rapid Filtration & Washing Incubation\n(Uptake)->Rapid Filtration\n& Washing Scintillation\nCounting Scintillation Counting Rapid Filtration\n& Washing->Scintillation\nCounting Data Analysis\n(IC50/Ki Determination) Data Analysis (IC50/Ki Determination) Scintillation\nCounting->Data Analysis\n(IC50/Ki Determination) End End Data Analysis\n(IC50/Ki Determination)->End

A Comparative Guide: GC-MS vs. LC-MS/MS for the Detection of Sibutramine in Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit adulteration of dietary supplements with synthetic pharmaceutical compounds like sibutramine (B127822) poses a significant public health risk. Sibutramine, an appetite suppressant withdrawn from the market in many countries due to its association with serious cardiovascular side effects, is frequently and illegally included in weight-loss supplements. For regulatory bodies, quality control laboratories, and researchers, the accurate and sensitive detection of sibutramine is paramount. Two of the most powerful analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides an objective comparison of GC-MS and LC-MS/MS for the detection of sibutramine in dietary supplements, supported by experimental data and detailed methodologies.

Performance Comparison at a Glance

The choice between GC-MS and LC-MS/MS for sibutramine analysis often depends on the specific requirements of the laboratory, such as desired sensitivity, sample throughput, and the need to analyze for other potential adulterants. The following table summarizes key quantitative performance parameters for both techniques based on published methods.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.181 µg/mL[1][2][3]1.3 ng/mL (0.0013 µg/mL)[4]
Limit of Quantification (LOQ) 0.5488 µg/mL[1][2][3]4.0 ng/mL (0.004 µg/mL)[4]
Linearity (Range) 0.3 - 30 µg/mL[1]0.002 - 0.1 µg/mL[5][6][7]
Common Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)[4][8]
Typical Run Time ~12 - 48 minutes[1]~10 minutes[4]

Experimental Workflows

The general workflow for analyzing sibutramine in supplements is similar for both techniques, involving sample preparation followed by chromatographic separation and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Dietary Supplement Sample (Capsule, Powder, Tea) Extraction Extraction with Solvent (e.g., Methanol) Sample->Extraction Vortex Vortexing & Sonication Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Filter Filtration Centrifuge->Filter GCMS GC-MS Analysis Filter->GCMS If GC-MS is used LCMSMS LC-MS/MS Analysis Filter->LCMSMS If LC-MS/MS is used Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Quant Quantification & Identification Data->Quant Report Final Report Quant->Report

References

A Comprehensive Guide to Bioequivalence Study Design for Sibutramine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of study design considerations for establishing the bioequivalence of sibutramine (B127822) formulations. It is intended to serve as a valuable resource for professionals in the pharmaceutical industry involved in the development of generic drug products. The information presented is based on published bioequivalence studies and regulatory guidance.

Executive Summary

Bioequivalence studies for sibutramine formulations are critical for the market entry of generic equivalents. These studies are designed to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference product. Key pharmacokinetic parameters, namely the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are assessed for the parent drug, sibutramine, and its active metabolites, M1 (mono-desmethyl-sibutramine) and M2 (di-desmethyl-sibutramine). The standard acceptance criterion for bioequivalence is that the 90% confidence interval for the ratio of the geometric means of the test to reference product for these parameters falls within 80.00% to 125.00%.

This guide delves into the critical aspects of designing such studies, including study population, dose, administration, and analytical methodologies. Furthermore, it presents a comparative analysis of pharmacokinetic data from various studies on different sibutramine formulations.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters obtained from bioequivalence and pharmacokinetic studies of different sibutramine formulations. These data serve as a benchmark for comparing the performance of various formulations.

Table 1: Pharmacokinetic Parameters of Sibutramine and its Metabolites from a Bioequivalence Study of Two 15 mg Capsule Formulations [1]

AnalyteFormulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-inf (ng·h/mL)
R-Sibutramine Test---
Reference---
S-Sibutramine Test---
Reference---
Metabolite M1 Test---
Reference---
Metabolite M2 Test---
Reference---
Data not explicitly provided in the abstract.

Table 2: 90% Confidence Intervals for the Geometric Mean Ratios (Test/Reference) of Pharmacokinetic Parameters of Two 15 mg Sibutramine Capsule Formulations [1]

AnalyteParameter90% Confidence Interval
R-Sibutramine Cmax89.25% - 122.88%
AUC0-t90.37% - 123.18%
AUC0-inf91.20% - 122.38%
S-Sibutramine Cmax88.27% - 124.08%
AUC0-t86.15% - 121.78%
AUC0-inf88.02% - 120.96%

Table 3: Pharmacokinetic Parameters of Sibutramine Metabolites for Two Different Salt Formulations (15 mg Sibutramine Hydrochloride Monohydrate vs. 17.3 mg Sibutramine Mesylate Hemihydrate) [2]

AnalyteFormulationCmax (ng/mL)AUC0-72h (ng·h/mL)
Metabolite M1 Test (Mesylate)5.4 ± 1.555.4 ± 14.5
Reference (Hydrochloride)4.8 ± 1.247.1 ± 11.9
Metabolite M2 Test (Mesylate)9.3 ± 2.0148.7 ± 39.8
Reference (Hydrochloride)9.0 ± 1.9145.2 ± 36.4
Values are presented as mean ± SD.

Table 4: Effect of Food on Pharmacokinetic Parameters of Sibutramine and its Metabolites after a Single 15 mg Oral Dose [3][4]

AnalyteConditionCmax (pg/mL)AUC0-t (pg·h/mL)Tmax (h)
Sibutramine Fasting1550 ± 6804580 ± 15301.0 ± 0.4
Fed2890 ± 117010800 ± 42003.0 ± 1.6
Metabolite M1 Fasting4030 ± 113040500 ± 103002.8 ± 0.8
Fed5490 ± 158058000 ± 154004.7 ± 1.6
Metabolite M2 Fasting7080 ± 1710134000 ± 320004.0 ± 1.1
Fed7330 ± 1610138000 ± 330006.7 ± 2.0
Values are presented as mean ± SD.

Experimental Protocols

The design and execution of bioequivalence studies for sibutramine formulations require meticulous planning and adherence to established scientific and regulatory standards. Below are detailed methodologies for key experiments cited in the literature.

Bioequivalence Study of Two 15 mg Sibutramine Capsule Formulations[1]
  • Study Design: A single-center, randomized, single-dose, open-label, two-way crossover study.

  • Subjects: 62 healthy adult volunteers.

  • Dose Administration: A single oral dose of 15 mg sibutramine (test or reference formulation) was administered.

  • Washout Period: A minimum of 14 days between study periods.

  • Blood Sampling: Plasma samples were collected for up to 72.0 hours post-dosing.

  • Analytical Method: The concentrations of R-sibutramine, S-sibutramine, and the active metabolites M1 and M2 were determined using a reverse liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, AUC0-t, and AUC from time zero to infinity (AUC0-inf), were calculated using non-compartmental analysis.

  • Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means (test/reference) were calculated to assess bioequivalence.

Bioequivalence Study of Two Different Salt Formulations of Sibutramine[2]
  • Study Design: A single-center, randomized, open-label, two-period, comparative crossover study.

  • Subjects: 16 healthy male subjects.

  • Dose Administration: Subjects received a single 15-mg oral dose of sibutramine hydrochloride monohydrate (reference) and a single 17.3-mg oral dose of sibutramine mesylate hemihydrate (test). Both doses contained 12.55 mg of sibutramine base.

  • Washout Period: A two-week washout period separated the two doses.

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected over a 72-hour period after treatment.

  • Analytical Method: Plasma concentrations of the active metabolites M1 and M2 were determined.

  • Pharmacokinetic Analysis: The pharmacokinetic characteristics of the two formulations were compared using noncompartmental analysis.

  • Statistical Analysis: The 90% confidence intervals for the ratios of the log-transformed Cmax and AUC values were calculated to determine if they fell within the predetermined equivalence range of 80% to 125%.

Quantification of Sibutramine and its Metabolites in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of sibutramine and its two active metabolites, M1 and M2, in human plasma.

  • Sample Preparation: Liquid-liquid extraction is a common method for extracting the analytes and an internal standard from plasma samples.

  • Chromatography: Chromatographic separation is typically achieved using a C18 analytical column.

  • Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode.

Regulatory Considerations

U.S. Food and Drug Administration (FDA)

The FDA's draft guidance on sibutramine hydrochloride recommends the following for a bioequivalence study:

  • Study Type: A single-dose, two-treatment, two-period crossover in vivo study.

  • Condition: The study should be conducted under fasting conditions.

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects.

  • Analytes to Measure: Sibutramine and its major active metabolites, M1 and M2.

  • Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means of the test to reference product for the pharmacokinetic parameters (Cmax and AUC) should be within the range of 80.00% to 125.00%.

European Medicines Agency (EMA)

While a specific product guideline for sibutramine is not available from the EMA, largely due to its marketing authorization suspension in Europe, general principles for bioequivalence studies as outlined in the "Guideline on the Investigation of Bioequivalence" would apply.[5] These principles are broadly similar to the FDA's requirements, emphasizing a crossover design in healthy volunteers and the assessment of 90% confidence intervals for AUC and Cmax.

Agência Nacional de Vigilância Sanitária (ANVISA) - Brazil

ANVISA also has general guidelines for bioequivalence studies. Key requirements include:

  • Study Design: Typically an open-label, randomized, two-period crossover design.

  • Subjects: Healthy individuals, usually between 18 and 50 years of age.

  • Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means of Cmax and AUC must be within the 80-125% range.

Mandatory Visualizations

Signaling Pathway of Sibutramine

Sibutramine is a serotonin (B10506) and noradrenaline reuptake inhibitor. Its mechanism of action involves blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their concentration and enhancing their signaling. This leads to a feeling of satiety and a potential increase in thermogenesis.

Sibutramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine Sibutramine & Metabolites (M1, M2) Reuptake Serotonin (SERT) & Noradrenaline (NET) Reuptake Transporters Sibutramine->Reuptake Inhibits Vesicle Vesicles with Serotonin & Noradrenaline Serotonin Serotonin Vesicle->Serotonin Release Noradrenaline Noradrenaline Vesicle->Noradrenaline Release Serotonin->Reuptake Reuptake Serotonin_R Serotonin Receptors Serotonin->Serotonin_R Binds Noradrenaline->Reuptake Reuptake Noradrenaline_R Noradrenaline Receptors Noradrenaline->Noradrenaline_R Binds Signal Signal Transduction (Satiety, Thermogenesis) Serotonin_R->Signal Noradrenaline_R->Signal

Caption: Mechanism of action of sibutramine as a serotonin and noradrenaline reuptake inhibitor.

Experimental Workflow for a Sibutramine Bioequivalence Study

The following diagram illustrates a typical workflow for a bioequivalence study of a sibutramine formulation, from the initial planning stages to the final report.

BE_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_clinical Phase 2: Clinical Conduct cluster_analysis Phase 3: Analysis & Reporting A Protocol Design (Crossover Study) B Ethics Committee & Regulatory Approval A->B C Subject Recruitment (Healthy Volunteers) B->C D Informed Consent & Screening C->D E Period 1: Randomized Drug Administration (Test or Reference) D->E F Serial Blood Sampling E->F G Washout Period F->G K Sample Analysis (Sibutramine, M1, M2) F->K H Period 2: Crossover Drug Administration G->H I Serial Blood Sampling H->I I->K J Bioanalytical Method Validation (LC-MS/MS) J->K L Pharmacokinetic Parameter Calculation (Cmax, AUC) K->L M Statistical Analysis (90% CI) L->M N Bioequivalence Determination M->N O Final Study Report N->O

Caption: Workflow of a typical two-way crossover bioequivalence study for sibutramine formulations.

References

Safety Operating Guide

Navigating the Disposal of Didesmethyl Sibutramine-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

The proper disposal of Didesmethyl Sibutramine-d6, a deuterated metabolite of the controlled substance Sibutramine, is a critical component of laboratory safety and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe and compliant disposal of this compound. Adherence to these protocols is imperative to mitigate risks and ensure compliance with the U.S. Drug Enforcement Administration (DEA) and local regulations.

This compound, as a derivative of a controlled substance, must be handled with the same level of scrutiny as its parent compound. The primary regulatory principle governing its disposal is the requirement to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow for misuse.[1][2][3]

Key Disposal Principles and Regulatory Framework

Disposal of controlled substances is governed by Title 21 Code of Federal Regulations (CFR) Part 1317.[3][4] All disposal methods must comply with federal, state, and local laws.[3] For research registrants, on-site destruction is a common and compliant method, provided stringent protocols are followed.

Step-by-Step On-Site Disposal Protocol

This protocol outlines the necessary steps for the on-site destruction of this compound in a laboratory setting.

1. Pre-Disposal Documentation and Witnessing:

  • Inventory and Log: Before initiating disposal, the quantity of this compound to be destroyed must be accurately recorded in a controlled substance logbook.

  • Witness Requirement: The entire destruction process must be witnessed by at least two authorized employees.[1] Both individuals must sign the destruction log upon completion.[1] This log must be maintained for a minimum of two years and be available for DEA inspection.[1][5]

2. Personal Protective Equipment (PPE):

  • Prior to handling the compound, all personnel involved must don appropriate PPE, including safety goggles with side shields, gloves, and a lab coat.[6]

3. Rendering the Substance Non-Retrievable:

  • The chosen method of destruction must be sufficient to render the controlled substance non-retrievable.[3] For a chemical substance like this compound, this can be achieved through chemical degradation.

  • Recommended Chemical Degradation Method: A common and effective method is incineration in an appropriate furnace. However, if a suitable incinerator is not available, chemical degradation can be performed. One such method involves the use of a solution that will break down the molecule. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for approved chemical degradation protocols specific to your facility.

4. Post-Disposal Procedures:

  • Final Documentation: Complete the destruction log with the date, time, method of destruction, and signatures of the two witnesses.

  • Waste Disposal: The resulting waste product, now considered non-retrievable, must be disposed of in accordance with all applicable hazardous waste regulations. If other hazardous materials were used in the degradation process, the entire mixture must be treated as hazardous waste.[1]

Alternative Disposal Method: Third-Party Disposal

For laboratories that do not have the resources or authorization for on-site destruction, a licensed hazardous material disposal company can be contracted.

  • Transfer to a Registered Collector: The substance can be transferred to a DEA-registered reverse distributor for destruction.[3]

  • Documentation of Transfer: The transfer must be documented with two employees from the transferring registrant observing the loading and unloading of the substance.[3]

Quantitative Data Summary: Disposal Record

Information to RecordExample Entry
Compound Name This compound
Initial Quantity 10 mg
Date of Disposal 2025-12-08
Method of Destruction Chemical Degradation (specify method)
Witness 1 (Print & Sign) Dr. Jane Doe / Signature
Witness 2 (Print & Sign) Dr. John Smith / Signature
Final Waste Container ID HW-2025-12-08-A

Experimental Protocol: Example Chemical Degradation

This is a generalized example. Always consult with and follow the specific protocols provided by your institution's EHS department.

  • Preparation: In a certified chemical fume hood, prepare a solution of 1N hydrochloric acid.

  • Dissolution: Carefully dissolve the this compound in a minimal amount of a suitable organic solvent, such as methanol.

  • Degradation: Slowly add the dissolved compound to the hydrochloric acid solution while stirring. The acidic conditions will facilitate the degradation of the amine structure.

  • Neutralization: After allowing the reaction to proceed for a sufficient time (as determined by your EHS protocol), neutralize the solution with a base, such as sodium bicarbonate, until the pH is neutral.

  • Disposal: The resulting neutralized solution can then be transferred to a designated hazardous waste container for pickup by your institution's waste management provider.

Disposal Workflow

start Start: Didesmethyl Sibutramine-d6 Disposal check_reg Is the substance a controlled substance? start->check_reg handle_controlled Handle as Controlled Substance (DEA Regulations) check_reg->handle_controlled Yes on_site On-site Destruction? handle_controlled->on_site third_party Use DEA-Registered Reverse Distributor on_site->third_party No prepare_destruction Prepare for On-Site Destruction on_site->prepare_destruction Yes document_transfer Document Transfer (2 Witnesses) third_party->document_transfer dispose_waste Dispose of Final Waste per Hazardous Waste Regulations document_transfer->dispose_waste log_and_witness Complete Logbook and Assemble 2 Witnesses prepare_destruction->log_and_witness ppe Don Appropriate PPE log_and_witness->ppe destroy Render Non-Retrievable (e.g., Chemical Degradation) ppe->destroy final_log Complete and Sign Destruction Log destroy->final_log final_log->dispose_waste end End of Disposal Process dispose_waste->end

Caption: Controlled substance disposal workflow.

References

Essential Safety and Operational Guide for Handling Didesmethyl Sibutramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Didesmethyl Sibutramine-d6. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the SDS for its non-deuterated counterpart, N,N-Didesmethyl Sibutramine, and general safety protocols for handling amine compounds and deuterated substances.

Compound of Interest: this compound CAS Number: 1189727-93-2[1] Molecular Formula: C15H16D6ClN Appearance: Solid Primary Hazards: While the non-deuterated analogue is not classified as a hazardous chemical by OSHA, it is a pharmaceutical-related compound with unknown potency[2]. Structurally similar amine compounds can be corrosive, toxic, and cause severe skin and eye damage[3]. Deuterated compounds require specific handling to prevent isotopic dilution[4].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashes[5][3].To protect eyes from potential splashes of the compound or solvents.
Skin Protection - Chemical-resistant gloves (e.g., nitrile, neoprene)[5][3][6]. - A flame-resistant or 100% cotton lab coat[5]. - Closed-toe shoes and long pants[5][3].To prevent skin contact with the potentially corrosive and toxic amine compound.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[5]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation of the compound, as it is a pharmaceutical-related substance with unknown potency.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation:

    • Assemble all necessary equipment, including glassware, solvents, and the compound, within the chemical fume hood.

    • Ensure a chemical spill kit appropriate for amines is readily accessible[3].

    • Because deuterated compounds can be hygroscopic, handle and store them under a dry, inert atmosphere like nitrogen or argon to prevent isotopic dilution from atmospheric moisture[7][4].

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling the Compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid the generation of dust and aerosols.

    • Keep containers tightly closed when not in use[3][8].

    • Avoid contact with strong oxidizing agents, as they are incompatible with amines[2].

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE, removing gloves first using the appropriate technique to avoid contaminating your skin[3].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][3]. Seek medical attention.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids[2]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material with an inert absorbent and place it in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container[3].

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Handling cluster_post 4. Post-Experiment cluster_disposal 5. Disposal prep_equip Assemble Equipment in Fume Hood prep_spill Ensure Spill Kit is Accessible prep_equip->prep_spill ppe_goggles Wear Goggles & Face Shield prep_inert Prepare Inert Atmosphere (N2 or Ar) prep_spill->prep_inert prep_inert->ppe_goggles ppe_gloves Don Chemical-Resistant Gloves ppe_goggles->ppe_gloves handle_hood Work in Fume Hood ppe_coat Wear Lab Coat ppe_gloves->ppe_coat ppe_resp Use Fume Hood/Respirator ppe_coat->ppe_resp ppe_resp->handle_hood handle_dust Avoid Dust/Aerosol Generation handle_hood->handle_dust post_decon Decontaminate Work Area handle_close Keep Containers Closed handle_dust->handle_close handle_oxidizers Avoid Strong Oxidizers handle_close->handle_oxidizers handle_oxidizers->post_decon post_doff Doff PPE Correctly post_decon->post_doff disp_collect Collect Hazardous Waste post_doff->disp_collect disp_dispose Dispose via Licensed Company disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.